molecular formula C25H20F3N3O B8180545 VT107

VT107

Cat. No.: B8180545
M. Wt: 435.4 g/mol
InChI Key: OBEXKSHQMHIUFP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VT107 is a useful research compound. Its molecular formula is C25H20F3N3O and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXKSHQMHIUFP-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor Targeting the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 is a potent, orally active, small-molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with YAP and TAZ. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hippo pathway, and presenting key preclinical data and experimental methodologies.

The Hippo Pathway and the Role of TEAD Auto-Palmitoylation

The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. In many cancers, particularly those with mutations in the upstream Hippo pathway component NF2 (Neurofibromatosis type 2), this kinase cascade is inactivated, resulting in the constitutive nuclear localization of YAP and TAZ.[1][2]

Nuclear YAP and TAZ lack DNA-binding domains and rely on partnering with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[3] A crucial post-translational modification for the function of TEADs is S-palmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[4][5] This process, known as auto-palmitoylation, is essential for the stable interaction between TEADs and YAP/TAZ.[5] By occupying this lipid-binding pocket, inhibitors can allosterically prevent the YAP/TAZ-TEAD interaction and suppress their oncogenic transcriptional program.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 Cell-Cell Contact->NF2 Mechanical Stress Mechanical Stress LATS1/2 LATS1/2 Mechanical Stress->LATS1/2 MST1/2 MST1/2 NF2->MST1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation TEAD TEAD YAP/TAZ_n->TEAD Interaction Oncogenic Genes Oncogenic Genes TEAD->Oncogenic Genes Transcription This compound This compound This compound->TEAD Inhibits Auto-palmitoylation

Figure 1: The Hippo Signaling Pathway and this compound's Point of Intervention.

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a potent and selective small-molecule inhibitor of all four TEAD homologs (pan-TEAD).[6][7] It functions by binding to the central lipid-binding pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[6] This inhibition allosterically disrupts the interaction between TEADs and the transcriptional co-activators YAP and TAZ.[6][8] As a result, the YAP/TAZ-TEAD-driven transcriptional program responsible for cell proliferation and survival is suppressed.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibition of YAP/TAZ-TEAD-dependent transcription in cellular assays.[9] The primary mechanism is the disruption of TEAD auto-palmitoylation, which has been shown for multiple TEAD family members.

Parameter Value Assay Reference
IC50 4.93 nMYAP Reporter Assay[9]

Table 1: In Vitro Potency of this compound

Preclinical studies have shown that this compound effectively inhibits the auto-palmitoylation of endogenous TEAD1, TEAD3, and TEAD4 in cells.[6] Notably, it is most potent at blocking the palmitoylation of TEAD4.[6] Treatment with this compound leads to a decrease in palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[3][6] This directly translates to the disruption of the YAP/TAZ-TEAD protein-protein interaction in cells with hyperactive Hippo signaling, such as NF2-mutant mesothelioma cell lines.[6]

TEAD Homolog Effect of this compound Cell Line Reference
TEAD1Inhibition of palmitoylationHEK293T[6]
TEAD3Inhibition of palmitoylationHEK293T[6]
TEAD4Potent inhibition of palmitoylationHEK293T[6]

Table 2: this compound Activity on TEAD Homologs

Experimental Protocols

Cell-Based TEAD Palmitoylation Assay

This assay is designed to measure the effect of compounds on the auto-palmitoylation of TEAD proteins in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.

  • Compound Treatment and Metabolic Labeling: After 24 hours, the culture medium is replaced with fresh medium containing the alkyne analog of palmitic acid (e.g., 17-octadecynoic acid) and the test compound (e.g., this compound at various concentrations) or DMSO as a vehicle control. Cells are incubated for an additional 4-20 hours.

  • Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation. MYC-tagged TEAD proteins are immunoprecipitated from the lysates using an anti-MYC antibody conjugated to agarose beads.

  • Click Chemistry Reaction: The immunoprecipitated TEAD proteins are washed and then subjected to a click chemistry reaction with an azide-biotin tag. This reaction links biotin to the alkyne-palmitate-labeled TEAD proteins.

  • Immunoblotting: The samples are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The biotin-labeled (palmitoylated) TEAD proteins are detected by immunoblotting with streptavidin-HRP. Total TEAD protein levels are assessed by immunoblotting with an anti-MYC antibody.

Palmitoylation_Assay_Workflow A 1. Transfect HEK293T cells with MYC-TEAD plasmid B 2. Treat cells with this compound and alkyne-palmitate A->B C 3. Lyse cells and immunoprecipitate MYC-TEAD B->C D 4. Perform click chemistry reaction with azide-biotin C->D E 5. Analyze by SDS-PAGE and streptavidin immunoblot D->E

Figure 2: Workflow for the Cell-Based TEAD Palmitoylation Assay.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the ability of this compound to disrupt the interaction between endogenous YAP/TAZ and TEAD proteins.

Methodology:

  • Cell Culture and Treatment: A suitable cell line with active YAP/TAZ signaling (e.g., NF2-mutant NCI-H2373 mesothelioma cells) is cultured to approximately 80% confluency. Cells are treated with the test compound (e.g., this compound) or DMSO for a specified duration (e.g., 4 or 24 hours).

  • Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. A portion of the lysate is saved as the input control. The pre-cleared lysates are then incubated with an antibody specific for the target TEAD homolog (e.g., anti-TEAD1 or anti-TEAD4) or a control IgG overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times with Co-IP lysis buffer to remove non-specific binding proteins. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against YAP, TAZ, and the immunoprecipitated TEAD homolog to detect the co-precipitated proteins.

Preclinical Efficacy and Clinical Context

This compound has demonstrated potent anti-proliferative activity in cancer cell lines with NF2 mutations, which are known to have hyperactivated YAP/TAZ signaling.[4][6] This selectivity highlights the dependence of these tumors on the YAP/TAZ-TEAD transcriptional axis.

While this compound is a critical tool compound for preclinical research, a closely related pan-TEAD auto-palmitoylation inhibitor from Vivace Therapeutics, VT3989, has advanced into clinical development. The first-in-human Phase 1/2 clinical trial (NCT04665206) of VT3989 is evaluating its safety and efficacy in patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors harboring NF2 mutations.[9][10] Initial results from this trial have shown that VT3989 is well-tolerated and demonstrates durable antitumor responses in this patient population.[5]

Logical_Relationship Hippo_Inactive Hippo Pathway Inactivation (e.g., NF2 mutation) YAP_TAZ_Active Nuclear YAP/TAZ Accumulation Hippo_Inactive->YAP_TAZ_Active YAP_TEAD_Complex YAP/TAZ-TEAD Complex Formation YAP_TAZ_Active->YAP_TEAD_Complex TEAD_Palmitoylation TEAD Auto-Palmitoylation TEAD_Palmitoylation->YAP_TEAD_Complex Gene_Expression Oncogenic Gene Expression YAP_TEAD_Complex->Gene_Expression Tumor_Growth Tumor Growth and Proliferation Gene_Expression->Tumor_Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->TEAD_Palmitoylation

Figure 3: Logical Flow of this compound's Anti-Tumor Mechanism of Action.

Conclusion

This compound is a potent pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. Its mechanism of action is well-characterized, involving the allosteric inhibition of the YAP/TAZ-TEAD interaction by preventing a critical post-translational modification on TEAD proteins. The preclinical data for this compound and the promising early clinical results for the related compound VT3989 validate the inhibition of TEAD auto-palmitoylation as a promising therapeutic strategy for cancers driven by dysregulated Hippo signaling. This technical guide provides a foundational understanding of this compound's mechanism for researchers and drug developers working to target this critical cancer pathway.

References

The Role of VT107 in TEAD Palmitoylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VT107, a potent and orally active small molecule inhibitor of TEA Domain (TEAD) transcription factors. Central to its mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification that governs the transcriptional activity of the Hippo pathway. This document will detail the function of this compound, present quantitative data on its activity, outline key experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.

Introduction to TEAD Palmitoylation and the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.

A key regulatory step for TEAD activity is auto-palmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stable interaction between TEAD and YAP/TAZ.[1][2][3] Inhibition of TEAD palmitoylation presents a promising therapeutic strategy to disrupt the oncogenic YAP/TAZ-TEAD transcriptional program.

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a potent and selective small molecule that functions as a pan-TEAD auto-palmitoylation inhibitor.[4][5] It binds non-covalently to the central hydrophobic pocket of TEAD proteins, the same pocket that binds palmitate.[1] By occupying this pocket, this compound directly prevents the auto-palmitoylation of all four TEAD isoforms.[1][5] This inhibition allosterically disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, thereby suppressing TEAD-mediated gene transcription.[1][2][6]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various assays, demonstrating its potent inhibitory effects on TEAD activity and cancer cell proliferation.

Assay TypeTargetCell LineParameterValueReference
YAP Reporter AssayYAP/TAZ-TEAD Transcriptional ActivityHEK293AIC504.93 nM[6][7]
Cell Proliferation AssayCell ViabilityNCI-H2052 (NF2, LATS2 mutant)IC50nanomolar range[8]
Cell Proliferation AssayCell ViabilityNCI-H226 (NF2-/-)IC50nanomolar range[8]

Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cellular assays, highlighting its nanomolar potency in inhibiting TEAD-dependent transcription and the proliferation of Hippo-pathway mutant cancer cells.

TEAD IsoformInhibition of PalmitoylationDisruption of YAP/TAZ InteractionReference
TEAD1YesYes[1][4]
TEAD2YesNot explicitly stated, but pan-TEAD activity is noted[4]
TEAD3YesNot explicitly stated, but pan-TEAD activity is noted[1][4]
TEAD4YesYes[1][4]

Table 2: Isoform Specificity of this compound. This table details the inhibitory effect of this compound on the palmitoylation of and interaction with different TEAD isoforms, demonstrating its pan-TEAD inhibitory activity.

Mechanism of Action and Signaling Pathway

The mechanism of this compound involves its direct binding to the palmitate-binding pocket of TEAD proteins, leading to the inhibition of auto-palmitoylation and subsequent disruption of the YAP/TAZ-TEAD interaction.

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway cluster_VT107_Intervention This compound Intervention YAP/TAZ_cyto YAP/TAZ (Cytoplasm) YAP/TAZ_nuc YAP/TAZ (Nucleus) YAP/TAZ_cyto->YAP/TAZ_nuc Nuclear Translocation TEAD_unpalm TEAD (Unpalmitoylated) TEAD_palm TEAD (Palmitoylated) TEAD_unpalm->TEAD_palm Auto-palmitoylation TEAD_unpalm_this compound TEAD (this compound-bound) YAP/TAZ_TEAD_complex YAP/TAZ-TEAD Complex Target_Genes Target Gene Expression YAP/TAZ_TEAD_complex->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP/TAZ_nucTEAD_palm YAP/TAZ_nucTEAD_palm YAP/TAZ_nucTEAD_palm->YAP/TAZ_TEAD_complex This compound This compound This compound->TEAD_palm Inhibits This compound->TEAD_unpalm_this compound Binds to Palmitate Pocket

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits TEAD auto-palmitoylation, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and subsequent gene expression.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in TEAD palmitoylation.

Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the effect of this compound on the palmitoylation of TEAD isoforms in a cellular context.[1]

Objective: To assess the inhibition of TEAD palmitoylation by this compound in cells.

Materials:

  • HEK293T cells

  • Expression plasmids for MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4

  • Lipofectamine 2000 (or similar transfection reagent)

  • DMEM with 10% FBS

  • Alkyne-palmitate

  • This compound (or other test compounds)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-MYC antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-HRP

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Transfection: Seed HEK293T cells and transfect them with the respective MYC-TEAD expression plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with this compound (e.g., at 3 µM) or DMSO and alkyne-palmitate (e.g., at 100 µM) for an overnight incubation.[1]

  • Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Immunoprecipitate the MYC-tagged TEAD proteins from the cell lysates using an anti-MYC antibody and protein A/G magnetic beads.

  • Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated proteins to attach a biotin tag to the alkyne-palmitate.

  • Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD proteins. An anti-MYC antibody can be used to detect the total amount of immunoprecipitated TEAD protein.

TEAD_Palmitoylation_Assay_Workflow cluster_workflow Cell-Based TEAD Palmitoylation Assay Workflow Transfection Transfect HEK293T cells with MYC-TEAD plasmids Treatment Treat cells with this compound and alkyne-palmitate Transfection->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with anti-MYC antibody Lysis->IP Click_Chem Click Chemistry with Biotin-Azide IP->Click_Chem WB SDS-PAGE and Western Blot Click_Chem->WB Detection Detection with Streptavidin-HRP WB->Detection CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Treatment Treat mesothelioma cells with this compound Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with anti-TEAD1 or anti-TEAD4 antibody Lysis->IP WB SDS-PAGE and Western Blot IP->WB Detection Probe with anti-YAP and anti-TAZ antibodies WB->Detection

References

VT107: A Technical Guide to a Pan-TEAD Auto-Palmitoylation Inhibitor for Cancer Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VT107, a potent and selective small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. By elucidating its mechanism of action, summarizing key preclinical data, and detailing relevant experimental protocols, this guide serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics targeting the Hippo signaling pathway.

The Hippo-YAP/TAZ-TEAD Signaling Axis: A Core Regulator of Growth and Oncogenesis

The Hippo signaling pathway is a critical evolutionarily conserved cascade that governs organ size, tissue homeostasis, and cell proliferation.[1][2] Its dysregulation is a frequent event in various human cancers. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3] This phosphorylation leads to their sequestration in the cytoplasm by 14-3-3 proteins, marking them for degradation and preventing their nuclear function.[3]

In many cancers, particularly those with mutations in the Neurofibromatosis type 2 (NF2) gene like malignant mesothelioma, the Hippo kinase cascade is inactivated.[4][5] The NF2 gene encodes Merlin, a tumor suppressor that positively regulates the Hippo pathway.[4] Loss of functional Merlin leads to dephosphorylated, active YAP/TAZ, which then translocate into the nucleus.[1] In the nucleus, YAP/TAZ lack DNA-binding domains and act by binding to transcription factors, predominantly the TEAD family (TEAD1-4), to drive the expression of genes that promote cell proliferation, survival, and migration.[1][3]

Hippo_Pathway cluster_extracellular Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2/Merlin NF2/Merlin MST1_2 MST1/2 NF2/Merlin->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation 14-3-3 14-3-3 YAP_TAZ_P->14-3-3 Binds YAP_TAZ->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates (Hippo OFF) 14-3-3->YAP_TAZ_P Sequesters TEADs TEAD1-4 Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes Activates YAP_TAZ_nuc->TEADs Binds NF2_mut NF2 Mutation (e.g., Mesothelioma) NF2_mut->NF2/Merlin Inactivates

Caption: The Hippo Signaling Pathway in normal and cancerous states.

TEAD Auto-Palmitoylation: A Prerequisite for Transcriptional Activity

A key post-translational modification essential for TEAD's function is S-palmitoylation—the attachment of the 16-carbon fatty acid palmitate to a conserved cysteine residue.[6][7] TEAD proteins possess an intrinsic enzyme-like ability to catalyze this reaction, a process termed auto-palmitoylation, using palmitoyl-CoA as a substrate.[8][9] The lipid chain of the palmitate inserts into a deep, conserved hydrophobic pocket within the TEAD protein.[6][9] This modification is a critical prerequisite for the physical interaction between TEAD and YAP/TAZ.[10] Blocking this event presents a novel and attractive strategy for inhibiting the oncogenic output of the Hippo pathway.

This compound: Mechanism of Action

This compound is a potent, orally bioavailable, small molecule inhibitor designed to specifically prevent TEAD auto-palmitoylation.[11] It acts as a pan-TEAD inhibitor, effectively blocking the auto-palmitoylation of all four TEAD family members (TEAD1-4).[1][4]

The mechanism of this compound involves its direct binding to the central lipid pocket of TEAD proteins.[4] By occupying this pocket, this compound physically obstructs the entry and binding of palmitoyl-CoA, thereby preventing the auto-palmitoylation reaction. The unpalmitoylated TEAD protein is unable to form a stable, functional complex with YAP/TAZ co-activators.[4] This disruption of the YAP/TAZ-TEAD protein-protein interaction ultimately leads to the suppression of downstream target gene transcription and a halt in cancer cell proliferation.[4][12]

VT107_Mechanism cluster_inhibition Inhibition by this compound cluster_normal Normal Auto-Palmitoylation Palmitoyl_CoA Palmitoyl-CoA TEAD TEAD Protein (Lipid Pocket Open) Palmitoyl_CoA->TEAD Binds & Reacts TEAD_this compound TEAD-VT107 Complex (Lipid Pocket Occupied) Palmitoyl_CoA->TEAD_this compound Binding Blocked TEAD->TEAD_this compound Palmitoylated_TEAD Palmitoylated TEAD TEAD->Palmitoylated_TEAD This compound This compound This compound->TEAD Binds to Lipid Pocket Unpalmitoylated_TEAD Unpalmitoylated TEAD TEAD_this compound->Unpalmitoylated_TEAD Results in YAP_TAZ YAP/TAZ Unpalmitoylated_TEAD->YAP_TAZ Binding Disrupted Palmitoylated_TEAD->YAP_TAZ Binds Transcription_On Target Gene Transcription ON YAP_TAZ->Transcription_On Activates Transcription_Off Target Gene Transcription OFF YAP_TAZ->Transcription_Off Inhibited

Caption: this compound mechanism of action blocking TEAD auto-palmitoylation.

Preclinical Data Summary

This compound has demonstrated potent and selective activity in a range of preclinical models, particularly in cancers characterized by Hippo pathway deficiency.

Table 1: In Vitro Potency and Cellular Activity of this compound
Assay TypeCell Line / SystemEndpointResultReference
Biochemical AssayYAP Reporter AssayIC504.93 nM[12][13]
Cell ProliferationNCI-H2052 (Mesothelioma, NF2 mutant)IC5018 nM[14]
Cell ProliferationNCI-H226 (Mesothelioma, NF2 deficient)IC5032 nM[14]
TEAD PalmitoylationHEK293T cells (overexpressing TEADs)InhibitionPotent pan-TEAD inhibition at 3 µM[4][11]
Table 2: this compound Pan-TEAD Inhibitory Profile
TEAD HomologueEffect of this compoundObservationReference
TEAD1 Potent InhibitionPrevents palmitoylation; disrupts YAP/TAZ interaction.[4]
TEAD2 Potent InhibitionSlightly more potent than comparator VT104.[4]
TEAD3 Potent InhibitionDecreases levels of palmitoylated TEAD3.[4][11]
TEAD4 Potent InhibitionMost potent inhibitor vs. comparators; disrupts YAP/TAZ interaction.[4][11]

Key Experimental Methodologies

The following protocols are foundational for evaluating TEAD auto-palmitoylation inhibitors like this compound.

Protocol 1: Cell-Based TEAD Auto-Palmitoylation Assay

This assay directly measures the ability of a compound to inhibit TEAD palmitoylation in a cellular context.[4]

  • Cell Culture and Transfection: Plate HEK293T cells. Transfect with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

  • Compound Treatment: After 24 hours, treat cells with this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified period (e.g., 20-24 hours).

  • Metabolic Labeling: Co-incubate with a palmitic acid metabolic probe, such as 17-octadecynoic acid (alkyne palmitate).

  • Cell Lysis: Harvest and lyse cells in a suitable buffer containing protease inhibitors.

  • Immunoprecipitation (IP): Incubate cell lysates with an anti-MYC antibody conjugated to beads to pull down the MYC-tagged TEAD proteins.

  • Click Chemistry: Elute the immunoprecipitated TEAD proteins. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to conjugate a reporter molecule (e.g., biotin-azide) to the alkyne-palmitate incorporated onto TEAD.

  • Detection: Analyze the samples via SDS-PAGE and Western blot using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD. Total TEAD levels are assessed using an anti-MYC antibody.

Palmitoylation_Workflow start Start step1 Transfect HEK293T cells with MYC-TEAD plasmid start->step1 step2 Treat with this compound/Vehicle + Alkyne Palmitate step1->step2 step3 Lyse Cells & Quantify Protein step2->step3 step4 Immunoprecipitate (IP) with Anti-MYC Beads step3->step4 step5 Perform 'Click' Reaction with Biotin-Azide step4->step5 step6 Analyze via SDS-PAGE & Western Blot step5->step6 step7 Detect with Streptavidin-HRP (Palmitoylation Signal) step6->step7 end End step7->end

Caption: Experimental workflow for the TEAD auto-palmitoylation assay.
Protocol 2: YAP/TAZ-TEAD Co-Immunoprecipitation (Co-IP)

This method is used to determine if an inhibitor disrupts the physical interaction between YAP/TAZ and TEAD proteins.[4]

  • Cell Culture and Treatment: Culture NF2-mutant cells (e.g., NCI-H2373) to approximately 80% confluency. Treat with this compound or vehicle for a set time (e.g., 4 or 24 hours).

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate lysates with a specific antibody against an endogenous TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) pre-bound to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against YAP and TAZ to detect co-precipitated proteins. The input and IP samples should also be blotted for the TEAD isoform to confirm successful pulldown. A reduction of YAP/TAZ signal in the this compound-treated IP lane indicates disruption of the interaction.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a living organism.[4]

  • Cell Implantation: Subcutaneously implant human mesothelioma cells (e.g., NCI-H226) into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound).

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W). Administer the drug orally (p.o.) daily at a specified dose (e.g., 10 mg/kg).[4][11]

  • Monitoring: Monitor tumor volume and animal body weight twice weekly.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).

Conclusion and Future Outlook

This compound is a highly potent pan-TEAD auto-palmitoylation inhibitor that serves as a valuable tool for investigating Hippo pathway biology and as a promising therapeutic candidate. Its mechanism of action, which involves disrupting the crucial YAP/TAZ-TEAD interaction, has shown significant anti-proliferative effects in preclinical models of cancers with Hippo pathway mutations, especially NF2-deficient mesothelioma. The data strongly supports the continued investigation of TEAD auto-palmitoylation as a key therapeutic node. Future research will likely focus on clinical development, the identification of predictive biomarkers for patient stratification, and the exploration of rational combination therapies to overcome potential resistance mechanisms.[14][15]

References

The Disruption of the YAP/TAZ-TEAD Oncogenic Axis by VT107: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, initiating a gene expression program that promotes cell proliferation, survival, and migration. The interaction between YAP/TAZ and TEAD is a compelling therapeutic target for cancers with aberrant Hippo pathway signaling. This document provides a detailed technical guide on VT107, a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the YAP/TAZ-TEAD interaction.

Introduction to the YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[1] When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with TEAD transcription factors (TEAD1-4).[2][3] This interaction is crucial for the transcriptional activation of genes that drive cell proliferation and inhibit apoptosis.[2] A critical post-translational modification for TEAD activity is auto-palmitoylation, which occurs on a conserved cysteine residue within the central hydrophobic pocket of the TEAD protein.[4][5] This modification is essential for the stability and function of TEAD proteins and their interaction with YAP/TAZ.[5] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to constitutive activation of the YAP/TAZ-TEAD transcriptional program, a hallmark of several cancers, including malignant mesothelioma.[4]

This compound: A Pan-TEAD Auto-Palmitoylation Inhibitor

This compound is a small molecule inhibitor that targets the auto-palmitoylation of all four TEAD isoforms.[3] By binding to the palmitate-binding pocket of TEAD, this compound allosterically inhibits the interaction between TEAD and the transcriptional co-activators YAP and TAZ.[1][6] This disruption of the YAP/TAZ-TEAD complex prevents the transcription of target genes, leading to an anti-proliferative effect in cancer cells dependent on this signaling axis.[4][7]

Mechanism of Action of this compound

The mechanism of this compound's inhibitory action on the YAP/TAZ-TEAD interaction is multi-faceted. It primarily acts by preventing the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their proper function.[4][5] This inhibition renders the TEAD proteins unstable and unable to effectively bind with their co-activators, YAP and TAZ.

cluster_Hippo_Off Hippo Pathway OFF YAP_TAZ_unphos YAP/TAZ (unphosphorylated) YAP_TAZ_TEAD YAP/TAZ-TEAD Complex YAP_TAZ_unphos->YAP_TAZ_TEAD Nuclear Translocation TEAD TEAD Palmitoylation Auto-palmitoylation TEAD->Palmitoylation TEAD->YAP_TAZ_TEAD This compound This compound This compound->Palmitoylation Inhibits Palmitoylation->TEAD Activation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Mechanism of this compound action on the YAP/TAZ-TEAD signaling pathway.

Quantitative Data on this compound Activity

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueAssaySource
IC50 4.93 nMYAP reporter assay[7][8]

Table 1: In Vitro Potency of this compound

TEAD IsoformEffect of this compoundCell LineSource
TEAD1 Inhibition of palmitoylationHEK293T, NCI-H2373[4][9]
TEAD3 Inhibition of palmitoylationHEK293T[4][9]
TEAD4 Potent inhibition of palmitoylationHEK293T, NCI-H2373[4][9]

Table 2: Effect of this compound on TEAD Isoform Palmitoylation

Cell LineGenetic BackgroundEffect of this compoundSource
NCI-H2373 NF2-mutant mesotheliomaInhibition of proliferation[4]
NCI-H226 NF2-deficient mesotheliomaInhibition of proliferation[4][10]
NCI-H2052 NF2, LATS2 mutant mesotheliomaInhibition of proliferation[10][11]

Table 3: Cellular Activity of this compound in Mesothelioma Cell Lines

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction.

Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is designed to determine the effect of this compound on the protein-protein interaction between YAP/TAZ and TEAD.

Materials:

  • NF2-mutant NCI-H2373 cells

  • This compound (3 μmol/L)

  • Cell lysis buffer

  • Antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture NCI-H2373 cells to 70-80% confluency.

  • Treat cells with 3 μmol/L this compound or vehicle control (DMSO) for 4 or 24 hours.[4]

  • Lyse the cells and quantify protein concentration.

  • Incubate cell lysates with anti-TEAD1 or anti-TEAD4 antibodies overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.[4]

cluster_workflow Co-Immunoprecipitation Workflow start NCI-H2373 Cell Culture treatment Treat with this compound (3 µM) or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-TEAD1 or anti-TEAD4 lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot (Probe for YAP/TAZ) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

TEAD Palmitoylation Assay

This assay is used to assess the inhibitory effect of this compound on the auto-palmitoylation of endogenous TEAD proteins.

Materials:

  • HEK293T cells

  • This compound (3 μmol/L)

  • Cell lysis buffer

  • Antibodies: anti-TEAD1, anti-TEAD3, anti-TEAD4

  • Reagents for acyl-biotinyl exchange (ABE) chemistry or similar palmitoylation detection method

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture HEK293T cells and treat with 3 μmol/L this compound for 20 hours.[9]

  • Lyse the cells and immunoprecipitate endogenous TEAD1, TEAD3, and TEAD4 proteins.

  • Perform ABE chemistry to specifically label palmitoylated proteins with biotin.

  • Capture the biotinylated (palmitoylated) proteins using streptavidin beads.

  • Analyze the captured proteins by SDS-PAGE and Western blotting using the respective anti-TEAD antibodies to quantify the levels of palmitoylated TEADs.[4] A decrease in the signal in this compound-treated samples compared to control indicates inhibition of palmitoylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines with aberrant Hippo pathway signaling.

Materials:

  • NCI-H226 or NCI-H2052 mesothelioma cells

  • This compound at various concentrations

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed NCI-H226 or NCI-H2052 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a defined period (e.g., 6 days).[10]

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.

  • Calculate the dose-response curve and determine the IC50 value for cell proliferation.

Conclusion

This compound is a potent, pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD interaction. Its mechanism of action, centered on the allosteric inhibition of TEAD function, provides a promising therapeutic strategy for cancers driven by dysregulated Hippo pathway signaling. The quantitative data and experimental protocols outlined in this document provide a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the YAP/TAZ-TEAD axis. The continued investigation of this compound and similar inhibitors is crucial for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VT107, a potent and orally active pan-TEAD auto-palmitoylation inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway in oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C25H20F3N3O and a molecular weight of 435.44 g/mol .[1][2] Its IUPAC name is (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (S)-N-(1-(6-aminopyridin-2-yl)ethyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthamide[3]
CAS Number 2417718-63-7[2]
Molecular Formula C25H20F3N3O[1][2]
Molecular Weight 435.44 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility DMSO: ≥ 87 mg/mL[1]
Ethanol: 22 mg/mL[1]
Water: Insoluble[1]

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

This compound functions as a potent, pan-TEAD auto-palmitoylation inhibitor.[4] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[4] For their transcriptional activity, TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue.[5] This modification is crucial for the interaction of TEADs with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5]

This compound inhibits this auto-palmitoylation process, which in turn blocks the interaction between YAP/TAZ and TEADs.[1][2] This disruption prevents the transcription of target genes involved in cell proliferation, survival, and migration.[4] Preclinical studies have shown that this compound is a more potent pan-TEAD inhibitor compared to its analogue VT104, particularly against TEAD2 and TEAD4.[2]

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binds to Gene Transcription Gene Transcription TEAD->Gene Transcription Activates Palmitoylation Palmitoylation Palmitoylation->TEAD Enables This compound This compound This compound->Palmitoylation Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Promotes Nucleus Nucleus

Figure 1: Mechanism of action of this compound in the Hippo signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. In a YAP reporter assay, this compound exhibited an IC50 of 4.93 nM.[1] It effectively inhibits the proliferation of NF2-mutated/deficient mesothelioma cell lines.[2]

Table 2: In Vitro Activity of this compound in Mesothelioma Cell Lines

Cell LineGenotypeProliferation IC50 (µM)Reference(s)
NCI-H226NF2 deficient0.02[6]
NCI-H2052NF2 mutantNot explicitly stated, but potent inhibition observed[7]
NCI-H2373NF2 homozygous deletionPotent inhibition observed[6]
NCI-H28NF2 wild-type>10[8]
NCI-H2452NF2 wild-type>10[8]

Studies have shown that treatment with this compound leads to a decrease in palmitoylated TEAD1, TEAD3, and TEAD4, with a corresponding increase in their unpalmitoylated forms.[4][6] Furthermore, this compound treatment has been shown to downregulate the expression of YAP/TAZ target genes, such as CTGF and CYR61.[7]

In Vivo Activity and Pharmacokinetics

In vivo studies in mouse xenograft models of mesothelioma have demonstrated the anti-tumor efficacy of this compound's analogues. While specific in vivo efficacy data for this compound is not detailed in the provided results, its pharmacokinetic profile has been characterized in mice.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosingReference(s)
Bioavailability (F%) 55%10 mg/kg p.o.[6]
Half-life (t1/2) 2.7 hours10 mg/kg i.v.[6]

Experimental Protocols

TEAD Palmitoylation Assay (Acyl-PEGyl Exchange Gel-Shift - APEGS)

This protocol is a generalized procedure based on descriptions of APEGS assays used to assess TEAD palmitoylation.[6]

APEGS_Workflow Cell_Lysis 1. Cell Lysis (e.g., NCI-H2373 cells) Thiol_Blocking 2. Free Thiol Blocking (with NEM) Cell_Lysis->Thiol_Blocking Thioester_Cleavage 3. Thioester Cleavage (with hydroxylamine) Thiol_Blocking->Thioester_Cleavage PEGylation 4. PEGylation of newly exposed thiols (with mPEG-maleimide) Thioester_Cleavage->PEGylation SDS_PAGE 5. SDS-PAGE and Western Blot PEGylation->SDS_PAGE Analysis 6. Analysis of band shift (Palmitoylated vs. Unpalmitoylated TEAD) SDS_PAGE->Analysis

Figure 2: Workflow for the Acyl-PEGyl Exchange Gel-Shift (APEGS) assay.

Methodology:

  • Cell Culture and Treatment: Culture human mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound at the desired concentrations (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 20 hours).[2]

  • Cell Lysis: Lyse the cells in a buffer containing a thiol-blocking agent such as N-ethylmaleimide (NEM) to cap free cysteine residues.

  • Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bond between palmitate and cysteine residues on TEAD proteins.

  • PEGylation: Add mPEG-maleimide to the lysate. The PEG moiety will covalently bind to the newly exposed thiol groups on the previously palmitoylated cysteine residues.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The PEGylated (originally palmitoylated) TEAD proteins will have a higher molecular weight and thus migrate slower than the non-PEGylated (unpalmitoylated) TEAD proteins. Transfer the proteins to a membrane and probe with antibodies specific for the TEAD isoform of interest.

  • Analysis: Visualize the bands and quantify the relative amounts of palmitoylated and unpalmitoylated TEAD. A successful inhibition by this compound will result in a decrease in the higher molecular weight band (palmitoylated TEAD) and an increase in the lower molecular weight band (unpalmitoylated TEAD).[4][6]

YAP/TAZ-TEAD Luciferase Reporter Assay

This protocol is a generalized procedure based on descriptions of luciferase reporter assays used to measure YAP/TAZ-TEAD transcriptional activity.[9][10]

Luciferase_Reporter_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate (e.g., HEK293T or NCI-H226) Transfection 2. Transfect with TEAD-responsive luciferase reporter construct Cell_Seeding->Transfection Compound_Treatment 3. Treat with this compound or vehicle Transfection->Compound_Treatment Incubation 4. Incubate for a defined period (e.g., 24-72 hours) Compound_Treatment->Incubation Cell_Lysis_Luciferase_Reaction 5. Lyse cells and add luciferase substrate Incubation->Cell_Lysis_Luciferase_Reaction Luminescence_Measurement 6. Measure luminescence Cell_Lysis_Luciferase_Reaction->Luminescence_Measurement

Figure 3: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or NCI-H226) in a 96-well plate at an appropriate density.

  • Transfection: Transfect the cells with a luciferase reporter plasmid containing multiple TEAD-binding sites upstream of a minimal promoter driving the expression of firefly luciferase. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.

  • Compound Treatment: After allowing the cells to recover from transfection, treat them with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient for changes in gene expression to occur (e.g., 24 to 72 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Xenograft Model Efficacy Study

This protocol is a generalized procedure based on descriptions of in vivo xenograft studies with TEAD inhibitors.[6]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human mesothelioma cells (e.g., NCI-H226) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W).[6] Administer this compound orally (p.o.) at the desired doses (e.g., 10 mg/kg) daily. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as pharmacodynamic studies (e.g., qPCR for target gene expression) or histological examination. Compare the tumor growth between the treated and control groups to evaluate the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent and specific pan-TEAD auto-palmitoylation inhibitor with promising preclinical activity against cancers driven by a dysregulated Hippo pathway, such as mesothelioma with NF2 mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable tool for further research and a potential candidate for clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other molecules targeting the YAP/TAZ-TEAD axis.

References

VT107's Impact on NF2-Deficient Mesothelioma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Malignant mesothelioma, a devastating cancer linked to asbestos exposure, is frequently characterized by the inactivation of the Neurofibromatosis type 2 (NF2) tumor suppressor gene.[1][2] This genetic alteration leads to the dysregulation of the Hippo signaling pathway, resulting in the constitutive activation of the transcriptional co-activators YAP and TAZ.[2] Once activated, YAP/TAZ translocate to the nucleus and bind with TEAD family transcription factors to drive a genetic program promoting cell proliferation and survival.[2][3] VT107 is a potent, orally bioavailable, pan-TEAD inhibitor that functions by blocking the auto-palmitoylation of all four TEAD proteins, a step essential for their interaction with YAP/TAZ.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, its preclinical efficacy in NF2-deficient mesothelioma models, and the experimental protocols used to validate its activity.

The Oncogenic Role of NF2 Deficiency in Mesothelioma

Inactivation of the NF2 gene, which encodes the tumor suppressor protein Merlin, is a common event in malignant mesothelioma, occurring in approximately 30-40% of cases.[1][5] Merlin is a critical upstream regulator of the Hippo signaling pathway.[6] Its absence abrogates the activation of the core Hippo kinase cassette (MST1/2 and LATS1/2).[7] Consequently, the downstream effectors YAP and TAZ are not phosphorylated, allowing them to accumulate in the nucleus.[3] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes that are critical for cell proliferation and survival, driving the malignant phenotype of mesothelioma cells.[2][6] This direct link between NF2 loss and YAP/TAZ-TEAD activation makes the TEAD transcription factors a compelling therapeutic target in this patient population.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the TEAD family of transcription factors (TEAD1-4).[3][7] Its mechanism of action is the inhibition of TEAD auto-palmitoylation.[3][4] Palmitoylation, the covalent attachment of palmitic acid to a cysteine residue in the central pocket of TEAD proteins, is a critical post-translational modification required for the stable interaction between TEADs and their co-activators, YAP and TAZ.

This compound functions by non-covalently binding to this central hydrophobic pocket, physically blocking the binding of palmitoyl-CoA and preventing the auto-palmitoylation process.[3][6] This disruption has two key consequences:

  • It directly prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex.[2][6]

  • It leads to a measurable decrease in palmitoylated TEADs and a corresponding increase in the unpalmitoylated form.[3]

By inhibiting this interaction, this compound effectively shuts down the downstream gene transcription program driven by hyperactivated YAP/TAZ in NF2-deficient cells.[6]

Signaling Pathway Analysis

The Hippo Pathway and this compound's Point of Intervention

The canonical Hippo pathway is a tumor-suppressive signaling cascade. In normal cells with functional NF2/Merlin, the pathway is active, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. In NF2-deficient mesothelioma, this suppression is lost. This compound intervenes at the final, critical step of this oncogenic signaling by preventing the TEADs from associating with YAP/TAZ.

Hippo_Pathway Hippo Signaling in NF2-Deficient Cells & this compound Intervention cluster_extracellular Extracellular Space / Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2_Merlin NF2 / Merlin (Functional) Hippo_Kinases Hippo Kinase Cascade (LATS1/2) NF2_Merlin->Hippo_Kinases Activates NF2_Loss NF2 Loss (Mesothelioma) NF2_Loss->Hippo_Kinases Fails to Activate YAP_TAZ_P Phosphorylated YAP / TAZ (Inactive) Hippo_Kinases->YAP_TAZ_P Phosphorylates YAP_TAZ YAP / TAZ (Active) TEADs TEAD1-4 YAP_TAZ->TEADs Translocates & Binds Transcription Oncogenic Gene Transcription TEADs->Transcription Drives This compound This compound This compound->TEADs Inhibits Auto- Palmitoylation & Disrupts Interaction

Caption: Hippo pathway dysregulation in NF2-deficient cells and the inhibitory action of this compound.

Mechanisms of Resistance to this compound

Genome-wide CRISPR/Cas9 screens have identified potential mechanisms of resistance to TEAD inhibition.[7][8] Key pathways that modulate the response to this compound include:

  • MAPK Pathway: Hyperactivation of the MAPK signaling pathway can confer resistance by reinstating the expression of a subset of YAP/TEAD target genes, thereby blunting the transcriptional repression induced by this compound.[7][8]

  • JAK/STAT Pathway: Mutations in the JAK/STAT pathway have also been shown to modulate the cellular response to TEAD inhibitors.[7][8]

  • VGLL4 Loss: Loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, confers strong resistance to this compound.[7][8] This suggests that part of this compound's efficacy relies on the repressive function of the VGLL4/TEAD complex.[7]

Resistance_Pathway Potential Resistance Pathways to this compound YAP_TAZ YAP / TAZ TEADs TEADs YAP_TAZ->TEADs Binds Gene_Expression YAP/TEAD Target Gene Expression (e.g., CTGF, CYR61) TEADs->Gene_Expression Activates This compound This compound This compound->TEADs Inhibits Proliferation Cell Proliferation Gene_Expression->Proliferation Resistance Resistance to This compound MAPK_Activation MAPK Pathway Hyperactivation Subset_Restoration Restoration of a Subset of Target Genes MAPK_Activation->Subset_Restoration Drives Subset_Restoration->Resistance

Caption: MAPK pathway hyperactivation as a bypass resistance mechanism to this compound.

Preclinical Efficacy Data

This compound has demonstrated potent and selective activity against NF2-deficient mesothelioma cells in both in vitro and in vivo models.

In Vitro Efficacy

Studies have confirmed the nanomolar potency of this compound in inhibiting the proliferation of Hippo-pathway mutant mesothelioma cell lines, including NCI-H2052 (NF2, LATS2 mutant) and NCI-H226 (NF2-/-).[7][8] The anti-proliferative effect is dose-dependent and correlates with the on-target activity of reducing the expression of well-established YAP/TAZ-TEAD target genes such as CTGF and CYR61.[5][7] As a pan-TEAD inhibitor, this compound exhibits inhibitory activity across a broader range of mesothelioma cell lines compared to more selective TEAD1 inhibitors.[6]

Parameter Cell Lines Observed Effect Reference
Cell Proliferation NCI-H226, NCI-H2052Strong, dose-dependent inhibition with nanomolar potency.[5][7][8]
Target Gene Expression NCI-H226, NCI-H2373Strong downregulation of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).[5][7][8]
YAP/TAZ-TEAD Interaction NCI-H2373Disruption of YAP and TAZ interaction with both TEAD1 and TEAD4.[6]
TEAD Palmitoylation GeneralDisappearance of palmitoylated TEAD1, TEAD3, and TEAD4 with a concomitant increase in unpalmitoylated forms.[3]
Table 1: Summary of In Vitro Effects of this compound on NF2-Deficient Mesothelioma Cells.
In Vivo Efficacy

Systemic treatment with TEAD inhibitors, including potent analogs like this compound, has been shown to significantly inhibit the growth of subcutaneous NF2-deficient mesothelioma tumor xenografts in mice.[2][6] These compounds exhibit excellent oral bioavailability and pharmacokinetic properties, leading to tumor growth inhibition at well-tolerated doses.[2][6]

Model Type Cell Line Observed Effect Reference
Subcutaneous Xenograft NF2-deficient mesotheliomaSignificant inhibition of tumor growth upon systemic treatment.[2][6]
Table 2: Summary of In Vivo Efficacy of this compound Analogs.

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the impact of this compound.

Co-Immunoprecipitation for YAP/TAZ-TEAD Interaction

This assay is used to determine if a compound disrupts the physical interaction between TEAD proteins and their co-activators YAP/TAZ within the cell.

  • Cell Culture and Treatment: Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to approximately 80% confluency. Treat cells with this compound (e.g., 3 µM) or DMSO (vehicle control) for a specified duration (e.g., 4 or 24 hours).[6]

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-TEAD1 or anti-TEAD4) overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash multiple times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating. Analyze the eluted proteins by Western blotting, probing the membrane with antibodies against the suspected interacting partners (e.g., anti-YAP and anti-TAZ).[6]

CoIP_Workflow Experimental Workflow for Co-Immunoprecipitation A 1. Culture & Treat NF2-deficient cells with this compound B 2. Lyse Cells in non-denaturing buffer A->B C 3. Incubate Lysate with anti-TEAD antibody B->C D 4. Capture Complexes with Protein A/G beads C->D E 5. Wash Beads to remove non-specific proteins D->E F 6. Elute Bound Proteins E->F G 7. Analyze by Western Blot (Probe for YAP/TAZ) F->G

Caption: A simplified workflow for the co-immunoprecipitation protocol.

Cell Proliferation Assay
  • Cell Seeding: Seed NF2-deficient mesothelioma cells (e.g., NCI-H226) in multi-well plates (e.g., 96- or 384-well) at a low density.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell divisions.[7]

  • Viability Measurement: Quantify cell viability or cell number using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or direct cell counting.

  • Data Analysis: Plot the cell viability as a percentage of the control against the drug concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Target Gene Expression
  • Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against YAP/TAZ target proteins (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine changes in protein levels.[7]

Conclusion and Future Directions

This compound represents a highly promising therapeutic strategy for NF2-deficient mesothelioma by directly targeting the core oncogenic driver of the disease. Its mechanism as a pan-TEAD auto-palmitoylation inhibitor effectively disrupts the YAP/TAZ-TEAD transcriptional program that promotes tumor growth.[2][3][6] Preclinical data robustly support its potent anti-proliferative and anti-tumor activity in relevant models.

The identification of resistance mechanisms via MAPK and JAK/STAT pathway activation provides a strong rationale for exploring combination therapies.[7][8] In particular, the combination of TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of mesothelioma cells.[8] As TEAD inhibitors like this compound and others advance through clinical trials, they offer new hope for a more effective, targeted treatment for patients with NF2-deficient mesothelioma and other YAP-driven cancers.[4]

References

Unraveling the Molecular Targets of VT107: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of VT107, a potent and selective small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the Hippo signaling pathway.

Introduction to this compound

This compound is a potent, orally active, pan-TEAD (TEA Domain) transcription factor inhibitor.[1] It is a crucial tool compound for studying the biology of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromatosis Type 2 (NF2), leads to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4] These co-activators then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival, ultimately contributing to tumor development and progression.[2][5] this compound has demonstrated significant anti-proliferative activity in cancer cells with Hippo pathway mutations, particularly in models of mesothelioma.[3] While this compound is a critical research tool, the clinical development is being pursued with VT3989, a structurally related TEAD inhibitor from Vivace Therapeutics.[5][6][7][8][9][10][11][12]

Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

The primary molecular target of this compound is the auto-palmitoylation of all four TEAD isoforms (TEAD1-4).[1][13] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD protein, is a critical post-translational modification required for the stable interaction between TEADs and the YAP/TAZ co-activators.[3]

This compound binds to the central lipid-binding pocket of TEADs, preventing the binding of palmitoyl-CoA and thereby inhibiting the auto-palmitoylation process. This disruption of TEAD palmitoylation has two key consequences:

  • Inhibition of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, this compound effectively blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1][14]

  • Suppression of TEAD-Dependent Gene Transcription: The inability of YAP/TAZ to bind to TEADs leads to the downregulation of their target genes, such as CTGF and CYR61, which are critical for cell proliferation and survival.[3]

This mechanism provides a direct way to target the oncogenic output of a dysregulated Hippo pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

ParameterValueCell Line/Assay ConditionReference
IC50 (pan-TEAD auto-palmitoylation) 4.93 nMBiochemical Assay[1]
IC50 (Cell Proliferation) 0.02 µMNCI-H226 (NF2-deficient mesothelioma)[14]
IC50 (Cell Proliferation) 18 nMNCI-H2052 (NF2, LATS2 mutant mesothelioma)[15]
IC50 (Cell Proliferation) 32 nMNCI-H226 (NF2-deficient mesothelioma)[15]
IC50 (Cell Proliferation) 39 nMPrimary human schwannoma cells (NF2-null)[16]

Table 1: In Vitro Activity of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Mesothelioma Xenograft (NCI-H226)Not specifiedSignificant tumor growth inhibition[3]
NSCLC Patient-Derived Xenograft (LU-01-0407)Combination with Cobimetinib (MEK inhibitor)Significant tumor growth reduction compared to either agent alone[15]
NSCLC Patient-Derived Xenograft (LU-01-0236)Combination with Trametinib (MEK inhibitor)Significantly more tumor growth reduction than VT108 (a this compound analog) alone[15]

Table 2: In Vivo Efficacy of this compound and its Analogs

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular targets of this compound are provided below.

TEAD Palmitoylation Assay

This assay is used to determine the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with expression plasmids for MYC-tagged TEAD1, TEAD2, TEAD3, or TEAD4.

  • Compound Treatment and Metabolic Labeling: Following transfection, cells are treated with this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours). During the last few hours of treatment, a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid) is added to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.

  • Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are immunoprecipitated using an anti-MYC antibody conjugated to magnetic beads.

  • Click Chemistry: The alkyne-labeled TEAD proteins are then subjected to a click chemistry reaction with an azide-biotin probe. This reaction covalently links biotin to the palmitoylated TEAD proteins.

  • Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using an anti-MYC antibody. The ratio of palmitoylated to total TEAD is then quantified to determine the inhibitory effect of this compound.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay assesses the ability of this compound to disrupt the interaction between YAP and TEAD proteins.

Protocol:

  • Cell Culture and Treatment: A suitable cell line with endogenous YAP and TEAD expression (e.g., NCI-H226) is treated with this compound or DMSO for the desired time.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is pre-coupled to protein A/G beads. This step pulls down the target protein and any interacting partners.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blot: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the co-immunoprecipitated protein (TEAD if YAP was pulled down, or vice versa) is detected by Western blotting with a specific antibody. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., mesothelioma cell lines) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or DMSO.

  • Incubation: The plates are incubated for a specific period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H226).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream biomarkers (e.g., CTGF, CYR61) by qPCR or immunohistochemistry to confirm target engagement.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to this compound.

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_VT107_Intervention This compound Intervention Hippo_On Hippo Pathway (Active) YAP_TAZ_cyto YAP/TAZ (Phosphorylated & Cytoplasmic) Hippo_On->YAP_TAZ_cyto Phosphorylates TEAD_inactive TEAD Hippo_Off Hippo Pathway (Inactive) e.g., NF2 mutation YAP_TAZ_nuclear YAP/TAZ (Dephosphorylated & Nuclear) Hippo_Off->YAP_TAZ_nuclear No Phosphorylation TEAD_active TEAD YAP_TAZ_nuclear->TEAD_active Translocates to Nucleus & Binds Palmitoylated_TEAD Palmitoylated TEAD TEAD_unpalmitoylated Unpalmitoylated TEAD Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->TEAD_active Auto-palmitoylation YAP_TAZ_TEAD_complex YAP/TAZ-TEAD Complex Palmitoylated_TEAD->YAP_TAZ_TEAD_complex Forms Complex Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD_complex->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes This compound This compound This compound->TEAD_active Inhibits Auto-palmitoylation No_Complex No YAP/TAZ-TEAD Complex Formation TEAD_unpalmitoylated->No_Complex Prevents Interaction Reduced_Expression Reduced Target Gene Expression No_Complex->Reduced_Expression Leads to Apoptosis Apoptosis & Growth Arrest Reduced_Expression->Apoptosis Induces

Caption: Mechanism of action of this compound in the context of the Hippo signaling pathway.

TEAD_Palmitoylation_Assay_Workflow start Start: HEK293T cells transfect Transfect with MYC-TEAD plasmid start->transfect treat Treat with this compound or DMSO transfect->treat label_alkyne Metabolically label with Alkyne-Palmitate treat->label_alkyne lyse Lyse cells label_alkyne->lyse ip Immunoprecipitate MYC-TEAD lyse->ip click Click Chemistry with Azide-Biotin ip->click wash Wash beads click->wash elute Elute proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page detect_palmitoylation Detect Palmitoylation (Streptavidin-HRP) sds_page->detect_palmitoylation detect_total Detect Total TEAD (anti-MYC) sds_page->detect_total quantify Quantify Ratio of Palmitoylated/Total TEAD detect_palmitoylation->quantify detect_total->quantify end End: Determine this compound inhibitory effect quantify->end

Caption: Experimental workflow for the TEAD Palmitoylation Assay.

Xenograft_Model_Workflow start Start: Immunocompromised Mouse implant Subcutaneous implantation of cancer cells start->implant tumor_growth Tumor growth monitoring implant->tumor_growth randomize Randomize into treatment groups tumor_growth->randomize treat_this compound Oral administration of this compound randomize->treat_this compound treat_vehicle Oral administration of Vehicle randomize->treat_vehicle monitor Monitor tumor volume and body weight treat_this compound->monitor treat_vehicle->monitor endpoint Endpoint analysis monitor->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi pd_analysis Pharmacodynamic analysis of tumors endpoint->pd_analysis end End: Evaluate anti-tumor efficacy tgi->end pd_analysis->end

Caption: Workflow for the in vivo mouse xenograft model to assess this compound efficacy.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of VT107 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of VT107, a TEAD palmitoylation inhibitor, in mouse models. The information is curated for professionals in oncology and drug development research.

Introduction to this compound

This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins. TEADs are the final effectors of the Hippo signaling pathway. In many cancers, particularly those with mutations in the NF2 gene, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and survival. By inhibiting TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing tumor growth. This compound is characterized as a broader-spectrum TEAD inhibitor.[1]

Mechanism of Action

The primary mechanism of this compound involves occupying the central lipid pocket of TEAD proteins, which is essential for the covalent attachment of a palmitate group. This auto-palmitoylation is a critical step for the subsequent interaction with YAP and TAZ. By blocking this process, this compound effectively inhibits the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61), leading to reduced cell proliferation.

VT107_Mechanism_of_Action cluster_Hippo_Pathway_OFF Hippo Pathway OFF (e.g., NF2-mutant cells) cluster_VT107_Intervention This compound Intervention YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes activates transcription Nucleus Nucleus Tumor_Growth Tumor Growth & Proliferation Target_Genes->Tumor_Growth This compound This compound TEAD_Inhibited TEAD (Palmitoylation Inhibited) This compound->TEAD_Inhibited inhibits Target_Gene_Repression Target Gene Repression TEAD_Inhibited->Target_Gene_Repression leads to YAP_TAZ_2 YAP / TAZ No_Binding X Growth_Inhibition Tumor Growth Inhibition Target_Gene_Repression->Growth_Inhibition

Caption: this compound inhibits TEAD palmitoylation, disrupting YAP/TAZ binding and downstream signaling.

Data Presentation: In Vivo Studies of TEAD Inhibitors

The following table summarizes key parameters from in vivo studies of TEAD inhibitors, including VT103 and VT104, which are structurally and functionally related to this compound. This data can serve as a reference for designing experiments with this compound.

ParameterVT103 (TEAD1-selective)VT104 (Broader-spectrum)Reference
Mouse Model NCI-H226 CDXNCI-H226 CDX[1]
Administration Route Oral (PO), once daily (QD)Oral (PO)[1]
Efficacious Dose 10 mg/kg, PO, QDNot specified[1]
Pharmacodynamic Effect Dose-dependent downregulation of CTGF and CYR61 in tumorsNot specified[1]
Oral Bioavailability ≥75%≥75%[1]
Half-life (mice) >12 hours>12 hours[1]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol details the establishment of a human mesothelioma xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • NF2-deficient mesothelioma cell line (e.g., NCI-H226)

  • Female athymic nude mice (6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel® Basement Membrane Matrix

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers, syringes, gavage needles

Procedure:

  • Cell Preparation: Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80-90% confluency.

  • Tumor Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and control groups (n=5 per group).

  • Drug Administration:

    • Prepare this compound in the vehicle at the desired concentrations.

    • Administer this compound or vehicle orally via gavage once daily.

    • Monitor body weight and tumor volume 2-3 times per week.

  • Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the pre-defined size limit. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis.

Xenograft_Model_Workflow A 1. Culture NF2-deficient Mesothelioma Cells B 2. Subcutaneous Implantation into Nude Mice A->B C 3. Monitor Tumor Growth to ~150 mm³ B->C D 4. Randomize into Groups (Vehicle, this compound doses) C->D E 5. Daily Oral Gavage (Vehicle or this compound) D->E F 6. Measure Tumor Volume and Body Weight E->F F->E 21-28 days G 7. Endpoint: Excise Tumors for Analysis F->G at study end

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Protocol 2: Pharmacodynamic Analysis of Target Gene Expression

This protocol is for assessing the in-tumor biological activity of this compound by measuring the expression of TEAD target genes.

Materials:

  • Tumor samples from the efficacy study (Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Use tumors harvested from mice treated with vehicle or this compound. For optimal results, tumors should be collected a few hours (e.g., 4 hours) after the final dose to capture the peak pharmacodynamic effect.[1]

  • RNA Extraction: Immediately following excision, snap-freeze tumors in liquid nitrogen. Extract total RNA from a portion of the tumor tissue according to the manufacturer's protocol.

  • cDNA Synthesis: Perform reverse transcription of 1-2 µg of total RNA to synthesize cDNA.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using primers for human CTGF and CYR61.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated groups to the vehicle control group.

    • Evaluate the dose-dependent effect of this compound on the downregulation of target genes.

PD_Analysis_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis A Treat Tumor-Bearing Mice (Vehicle or this compound) B Harvest Tumors 4h Post-Final Dose A->B C RNA Extraction B->C D cDNA Synthesis C->D E qPCR for CTGF and CYR61 D->E F Relative Gene Expression Analysis E->F

Caption: Workflow for pharmacodynamic analysis of TEAD target genes in tumor tissue.

References

VT107: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent, orally active, and selective pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by blocking the palmitoylation of all four TEAD (Transcriptional Enhanced Associate Domain) proteins, which are critical downstream effectors of the Hippo signaling pathway.[3][4] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.[1][5] Dysregulation of the Hippo-YAP pathway is a known driver in various cancers, particularly those with mutations in the NF2 gene, such as mesothelioma.[5][6] this compound has demonstrated anti-tumor activity and is a valuable tool for investigating Hippo pathway biology and developing novel cancer therapeutics.[4][5]

Physicochemical Properties and Solubility

This compound is a white to off-white solid with a molecular weight of 435.44 g/mol and a chemical formula of C25H20F3N3O.[1]

Solubility Data

For optimal experimental results, it is crucial to ensure complete dissolution of this compound. The following table summarizes the reported solubility of this compound in various solvents and formulations. Note that for some preparations, gentle heating and/or sonication may be necessary to achieve a clear solution.[1] It is also recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Solvent/FormulationSolubilityConcentration (mM)Notes
For In Vitro Use
DMSO100 mg/mL[7]229.65 mM[7]Ultrasonic treatment may be needed.[7]
DMSO87 mg/mL[2]199.79 mM[2]Use fresh DMSO.[2]
DMSO260 mg/mL[8]597.1 mM[8]Sonication is recommended.[8]
Ethanol22 mg/mL[2]50.52 mM
WaterInsoluble[2]-
For In Vivo Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]≥ 5.74 mM[1]Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]≥ 5.74 mM[1]Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]≥ 5.74 mM[1]Clear solution.[1]
5% DMSO, 10% Solutol, 85% D5W (5% glucose)--Used for oral and intravenous administration in mice.[5]

Storage and Stability

Proper storage of this compound is essential to maintain its activity.

FormStorage TemperatureDuration
Powder-20°C3 years[2][7]
Powder4°C2 years[7]
In Solvent-80°C1 year[1][2][7]
In Solvent-20°C6 months[1][7]

Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of TEAD auto-palmitoylation.[3] This post-translational modification is essential for the interaction of TEAD proteins with YAP and TAZ.[5] By binding to the central lipid pocket of TEAD, this compound competitively prevents the binding of palmitate, thereby inhibiting this crucial interaction.[5] This leads to the suppression of TEAD-mediated gene transcription and subsequent inhibition of cell proliferation, particularly in cancer cells with a dysregulated Hippo pathway.[1][5]

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ phosphorylates Phosphorylated YAP/TAZ (Inactive) Phosphorylated YAP/TAZ (Inactive) YAP/TAZ (Active) YAP/TAZ (Active) YAP/TAZ->YAP/TAZ (Active) translocates to nucleus (when Hippo is inactive) TEAD TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription activates Palmitoylation Palmitoylation TEAD->Palmitoylation YAP/TAZ (Active)->TEAD binds Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival This compound This compound This compound->Palmitoylation inhibits

This compound inhibits TEAD auto-palmitoylation, disrupting the YAP/TAZ-TEAD interaction.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Use (e.g., 10 mM DMSO Stock):

  • Weigh out the desired amount of this compound powder. For 1 mg of this compound (MW: 435.44), this will be 2.2965 µL of DMSO for a 10 mM solution.[7]

  • Add the appropriate volume of fresh, high-quality DMSO to the powder.

  • Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]

  • Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[1][2][7]

For In Vivo Use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound DMSO stock.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until clear.

  • Finally, add 450 µL of saline and mix to bring the total volume to 1 mL.

  • This working solution should be prepared fresh on the day of the experiment.[1]

Cell-Based Assays

Cell Proliferation/Viability Assay:

  • Seed cells (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) in 96-well plates at a predetermined optimal density.[9][10]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting concentration for dose-response curves is 3 µM.[5] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired duration (e.g., 96 hours).[10]

  • Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay.[10][11]

TEAD Palmitoylation Inhibition Assay: This assay can be used to confirm the on-target activity of this compound in cells.[8][11]

  • Treat cells (e.g., HEK293T) with this compound (e.g., 3 µM) or vehicle control for a specified time (e.g., 20 hours).[1][8]

  • Lyse the cells and perform immunoprecipitation for the TEAD protein of interest (e.g., TEAD1, TEAD3, or TEAD4) using a specific antibody.[8]

  • The level of palmitoylation can be detected using various methods, such as metabolic labeling with an alkyne-palmitate analog followed by click chemistry to attach a reporter tag (e.g., biotin).[8][11]

  • Analyze the immunoprecipitated proteins by Western blot to compare the levels of palmitoylated TEAD between treated and control samples.[8] A decrease in the signal for palmitoylated TEAD in the this compound-treated sample indicates inhibition.

Experimental_Workflow_this compound cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo Experiments Prepare this compound Stock Solution (DMSO) Prepare this compound Stock Solution (DMSO) This compound Treatment This compound Treatment Prepare this compound Stock Solution (DMSO)->this compound Treatment Cell Seeding Cell Seeding Cell Seeding->this compound Treatment Cell Proliferation Assay Cell Proliferation Assay This compound Treatment->Cell Proliferation Assay TEAD Palmitoylation Assay TEAD Palmitoylation Assay This compound Treatment->TEAD Palmitoylation Assay Co-Immunoprecipitation Co-Immunoprecipitation This compound Treatment->Co-Immunoprecipitation Prepare this compound Formulation Prepare this compound Formulation This compound Administration (e.g., Oral) This compound Administration (e.g., Oral) Prepare this compound Formulation->this compound Administration (e.g., Oral) Animal Model (e.g., Mouse Xenograft) Animal Model (e.g., Mouse Xenograft) Animal Model (e.g., Mouse Xenograft)->this compound Administration (e.g., Oral) Monitor Tumor Growth Monitor Tumor Growth This compound Administration (e.g., Oral)->Monitor Tumor Growth Pharmacokinetic Analysis Pharmacokinetic Analysis This compound Administration (e.g., Oral)->Pharmacokinetic Analysis

General experimental workflow for using this compound.

Co-Immunoprecipitation to Assess YAP/TAZ-TEAD Interaction: This assay confirms that this compound disrupts the interaction between YAP/TAZ and TEAD.[5][11]

  • Treat cells (e.g., NCI-H2373) with this compound or a vehicle control for the desired time (e.g., 4 or 24 hours).[5]

  • Lyse the cells and perform immunoprecipitation using an antibody specific for either TEAD1 or TEAD4.[5]

  • Analyze the immunoprecipitated complex by Western blot using antibodies against YAP and TAZ.[5]

  • A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the this compound-treated cells compared to the control indicates disruption of the protein-protein interaction.[5]

In Vivo Studies

Pharmacokinetic and Efficacy Studies in Mouse Models:

  • For pharmacokinetic studies, this compound can be administered to mice, for example, at a dose of 10 mg/kg via oral gavage (p.o.) or intravenously (i.v.).[1][5] Blood samples are collected at various time points to determine the compound's concentration.[5][12]

  • For efficacy studies, tumor xenografts can be established in immunocompromised mice using relevant cancer cell lines (e.g., NF2-deficient mesothelioma).

  • Once tumors reach a palpable size, treat the mice with this compound (e.g., daily oral administration) or a vehicle control.[5]

  • Monitor tumor volume and animal weight regularly.[5]

  • At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Concluding Remarks

This compound is a powerful research tool for studying the Hippo-YAP signaling pathway and its role in cancer. The protocols and data presented here provide a comprehensive guide for its effective use in both in vitro and in vivo experimental settings. Adherence to proper solubility, storage, and experimental procedures will ensure reliable and reproducible results in elucidating the therapeutic potential of targeting TEAD auto-palmitoylation.

References

Application of VT107 in Studying the Hippo Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2][3] In many cancers, such as mesothelioma with neurofibromatosis type 2 (NF2) mutations, the Hippo pathway is inactivated, leading to constitutive YAP/TAZ-TEAD activity.[4][5]

VT107 is a potent and orally active small molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of all four TEAD proteins (TEAD1-4).[6][7] This post-translational modification is essential for the interaction between TEADs and YAP/TAZ. By inhibiting TEAD palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent suppression of tumor cell growth.[5][8] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the Hippo signaling pathway.

Mechanism of Action of this compound

This compound acts as a pan-TEAD auto-palmitoylation inhibitor. Palmitoylation of a conserved cysteine residue within the TEAD lipid pocket is a prerequisite for the stable association of YAP and TAZ. This compound occupies this lipid pocket, thereby preventing the covalent attachment of palmitate. This leads to an increase in unpalmitoylated TEAD proteins and a decrease in their palmitoylated counterparts.[1][2][6] Consequently, the interaction between YAP/TAZ and TEADs is disrupted, leading to the suppression of TEA-responsive gene transcription.[5][8]

cluster_Hippo_ON Hippo Pathway ON (Normal) cluster_Hippo_OFF Hippo Pathway OFF (e.g., NF2-mutant Cancer) cluster_this compound This compound Intervention MST1_2 MST1/2 (Active) LATS1_2 LATS1/2 (Active) MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates Degradation Degradation YAP_TAZ_p->Degradation Gene_Expression_OFF Target Gene Expression OFF MST1_2_in MST1/2 (Inactive) LATS1_2_in LATS1/2 (Inactive) YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates TEAD TEAD Gene_Expression_ON Target Gene Expression ON TEAD->Gene_Expression_ON activates This compound This compound TEAD_unpalm Unpalmitoylated TEAD This compound->TEAD_unpalm inhibits palmitoylation No_Interaction No Interaction TEAD_unpalm->No_Interaction YAP_TAZ_nuc YAP/TAZ (in Nucleus) YAP_TAZ_nuc->No_Interaction Gene_Expression_OFF_this compound Target Gene Expression OFF

Caption: Hippo signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: In Vitro and Cellular Potency of this compound

AssayCell LineParameterValueReference
YAP Reporter AssayIC504.93 nM[7][9]
TEAD Palmitoylation InhibitionHEK293TConcentration3 µM[6][8]
Cell Proliferation (NF2-mutant)NCI-H2052IC50~10 nM[4]
Cell Proliferation (NF2-mutant)NCI-H226IC50~20 nM[4]

Table 2: Effect of this compound on TEAD Palmitoylation and YAP/TAZ-TEAD Interaction

ExperimentCell LineTreatmentObservationReference
TEAD Palmitoylation AssayHEK293T3 µM this compound for 20 hoursInhibition of endogenous TEAD1, TEAD3, and TEAD4 palmitoylation.[6][8]
Co-ImmunoprecipitationNCI-H2373This compound (4 and 24 hours)Disruption of YAP/TAZ interaction with both TEAD1 and TEAD4.[5][8]

Experimental Protocols

Detailed protocols for key experiments to study the effects of this compound on the Hippo signaling pathway are provided below.

Protocol 1: Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NF2-deficient mesothelioma cells like NCI-H2052, NCI-H226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 500-2000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (fluorescence or luminescence) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_this compound Prepare serial dilutions of this compound Seed_Cells->Prepare_this compound Treat_Cells Treat cells with this compound or DMSO Prepare_this compound->Treat_Cells Incubate Incubate for 96 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure Measure signal with plate reader Add_Reagent->Measure Analyze Calculate viability and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the cell viability assay.

Protocol 2: Immunoblotting for TEAD Palmitoylation and Target Gene Expression

This protocol is used to assess the effect of this compound on TEAD palmitoylation and the expression of YAP/TAZ-TEAD target genes.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ, anti-CTGF, anti-CYR61, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1-3 µM) or DMSO for 24 hours.[4]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE and protein transfer Lyse_Cells->SDS_PAGE Blocking Block membrane SDS_PAGE->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect protein bands Secondary_Ab->Detect End End Detect->End

Caption: Workflow for the immunoblotting protocol.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD proteins.

Materials:

  • Cancer cell lines (e.g., NCI-H2373)

  • Complete cell culture medium

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibodies for immunoprecipitation (e.g., anti-TEAD1, anti-TEAD4)

  • Protein A/G magnetic beads

  • Primary antibodies for immunoblotting (e.g., anti-YAP, anti-TAZ)

Procedure:

  • Treat cells with this compound or DMSO for the desired time (e.g., 4 or 24 hours).[5][8]

  • Lyse the cells in Co-IP lysis buffer and quantify the protein concentration.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-TEAD1) overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by immunoblotting using antibodies against the interaction partners (e.g., anti-YAP, anti-TAZ).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the Hippo signaling pathway in health and disease. As a potent and specific pan-TEAD auto-palmitoylation inhibitor, it allows for the acute and reversible inhibition of YAP/TAZ-TEAD-mediated transcription. The protocols outlined in this document provide a framework for researchers to investigate the cellular and molecular consequences of Hippo pathway inhibition using this compound, thereby facilitating the discovery of novel therapeutic strategies for cancers and other diseases driven by aberrant Hippo signaling.

References

Application Notes and Protocols for Investigating TEAD Function in Cancer Using VT107

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. Inactivation of the Hippo pathway leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to TEAD proteins to drive the expression of genes that promote cell proliferation and survival.[1][2]

VT107 is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[3] Palmitoylation of TEAD proteins is a critical post-translational modification required for their stability and interaction with YAP/TAZ.[4] By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate TEAD function in cancer research, including methods for assessing its impact on cell viability, target engagement, and in vivo tumor growth.

Mechanism of Action

This compound functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[4] This inhibition leads to a conformational change in TEAD that disrupts its interaction with YAP and TAZ.[2] Consequently, the YAP/TAZ-TEAD transcriptional complex fails to form, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2]

This compound inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding and downstream oncogenic signaling. cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2-mutant cancers) cluster_VT107_Action Intervention with this compound cluster_Downstream_Effects Downstream Effects YAP_TAZ_active YAP/TAZ (dephosphorylated) Nucleus Nucleus YAP_TAZ_active->Nucleus translocation TEAD TEAD TEAD->Nucleus YAP_TEAD_complex YAP/TAZ-TEAD Complex This compound This compound TEAD_palmitoylation TEAD Auto-palmitoylation This compound->TEAD_palmitoylation inhibits Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_complex->Target_Genes transcription blocked Proliferation Cancer Cell Proliferation & Survival Target_Genes->Proliferation inhibition

This compound inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding and oncogenic signaling.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma).

Cell LineCancer TypeNF2 StatusThis compound IC50 (nM)Reference
NCI-H226MesotheliomaDeficient32[3]
NCI-H2052MesotheliomaMutant18[3]
NCI-H2373MesotheliomaMutantNot specified[2]
BenMen-1MeningiomaGrade 1Not specified[5]
KT21-MG1MeningiomaGrade 3Not specified[5]
In Vivo Efficacy of this compound Analogues

The following table presents data on the in vivo efficacy of VT104, a closely related analogue of this compound, in xenograft models.

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
NCI-H226VT104 (3 mg/kg)Oral, once daily102.49% (regression)[2]
NCI-H226VT104 (10 mg/kg)Oral, once daily103.67% (regression)[2]
NCI-H2373-Tu-P2VT103 (analogue) (3 mg/kg)Oral, once daily106.14% (regression)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Cell Viability Assay Workflow cluster_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., NCI-H226, NCI-H2052)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis for TEAD Target Gene Expression

This protocol is to assess the effect of this compound on the protein levels of TEAD target genes.

Western Blot Workflow cluster_workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-CTGF, anti-CYR61) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze protein bands detect->analyze end End analyze->end

Workflow for Western blot analysis of TEAD target proteins.

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-TEAD, anti-YAP, anti-TAZ, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or DMSO for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

This protocol is to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.

Co-Immunoprecipitation Workflow cluster_workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells in non-denaturing buffer treat_cells->lyse_cells preclear Pre-clear lysate with beads lyse_cells->preclear immunoprecipitate Immunoprecipitate with anti-TEAD or anti-YAP/TAZ antibody preclear->immunoprecipitate wash Wash beads immunoprecipitate->wash elute Elute protein complexes wash->elute western_blot Analyze eluates by Western blot elute->western_blot end End western_blot->end

Workflow for Co-IP to analyze protein-protein interactions.

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors

  • Protein A/G magnetic beads or agarose beads

  • Primary antibodies for immunoprecipitation (e.g., anti-TEAD1, anti-TEAD4, anti-YAP)

  • Primary antibodies for Western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD)

  • IgG control antibody

Procedure:

  • Treat cells with this compound (e.g., 3 µM) or DMSO for 4 to 24 hours.[2]

  • Lyse cells in non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-TEAD1) or an IgG control overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the immunoprecipitated proteins by Western blotting using antibodies against the interaction partners (e.g., anti-YAP and anti-TAZ).

TEAD Transcriptional Reporter Assay (Luciferase Assay)

This protocol is to measure the effect of this compound on TEAD transcriptional activity.

TEAD Reporter Assay Workflow cluster_workflow start Start transfect_cells Co-transfect cells with TEAD-luciferase reporter and Renilla control plasmids start->transfect_cells treat_cells Treat with this compound transfect_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells measure_luciferase Measure firefly and Renilla luciferase activity lyse_cells->measure_luciferase normalize Normalize firefly to Renilla activity measure_luciferase->normalize end End normalize->end

References

Application Notes and Protocols for VT107 Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent and orally bioavailable small molecule inhibitor of pan-TEAD (TEA Domain) auto-palmitoylation.[1] The TEAD family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo signaling pathway. In cancers with a dysregulated Hippo pathway, such as those with mutations in the NF2 gene, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and survival.[2][3] this compound acts by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation, a crucial step for their interaction with YAP/TAZ.[1] This disruption of the YAP/TAZ-TEAD complex leads to the inhibition of TEAD-dependent gene transcription and subsequent anti-proliferative effects in cancer cells.[1]

These application notes provide an overview of the primary mechanism of this compound as a cytostatic agent and offer detailed protocols for assessing its impact on cancer cell viability, proliferation, and the potential for apoptosis induction.

Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Signaling Pathway

This compound's primary mechanism of action is the inhibition of the transcriptional output of the Hippo pathway. This is achieved by preventing the auto-palmitoylation of TEAD transcription factors, which is essential for their interaction with the YAP and TAZ co-activators. The disruption of this protein-protein interaction leads to a downstream suppression of genes that are critical for cell growth and proliferation.

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway YAP_TAZ YAP/TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex binds TEAD TEAD Palmitoylation Auto-palmitoylation TEAD->Palmitoylation TEAD->YAP_TEAD_Complex This compound This compound This compound->Palmitoylation inhibits Target_Genes Target Gene Transcription YAP_TEAD_Complex->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation promotes

Figure 1: this compound inhibits TEAD auto-palmitoylation, disrupting the YAP/TAZ-TEAD complex.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity, particularly in cancer cell lines harboring mutations that lead to Hippo pathway dysregulation, such as NF2 mutations found in malignant mesothelioma.

Cell LineCancer TypeNF2 StatusAssay TypeEndpointIC50 (nM)Reference
NCI-H2052Malignant MesotheliomaMutantCell ProliferationViability18[4]
NCI-H226Malignant MesotheliomaDeficientCell ProliferationViability32[4]

Table 1: In Vitro Efficacy of this compound in Mesothelioma Cell Lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined in NF2-mutant/deficient mesothelioma cell lines following treatment.

Cell LineTreatmentAssayReadoutResultReference
NCI-H226VT103, VT-107, K-975 at 0.1, 1.0, 10 µMLive-cell imagingProliferationStrongest inhibition of proliferation[5]
NCI-H2052VT103, VT-107, K-975 at 0.1, 1.0, 10 µMLive-cell imagingProliferationStrongest inhibition of proliferation[5]
MSTO-211HVT-103 or K-975 in combination with othersCasp3/7GLO (24h)Apoptosis InductionSynergisms are mostly cytostatic in nature[5]
NCI-H2052VT-103 or K-975 in combination with othersCasp3/7GLO (24h)Apoptosis InductionSynergisms are mostly cytostatic in nature[5]

Table 2: Summary of this compound and other TEAD inhibitors' effects on mesothelioma cell lines. Studies indicate a primary cytostatic effect, with limited direct induction of apoptosis.

Experimental Protocols

The following protocols are provided as a guide for assessing the effects of this compound on cancer cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., NCI-H2052, NCI-H226)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow start Seed Cells in 96-well Plate adhere Adhere Overnight start->adhere treat Treat with this compound Dilutions adhere->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read

Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the treatment plates.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Annexin_V_PI_Staining_Workflow start Harvest Treated Cells wash Wash with PBS start->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Figure 3: Workflow for Annexin V and Propidium Iodide staining.
Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cancer cells treated with this compound.

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • At the end of the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 4: Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins, such as PARP and Caspase-3.

Materials:

  • Cancer cells treated with this compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound is a promising therapeutic agent that targets the Hippo signaling pathway by inhibiting TEAD auto-palmitoylation. The primary effect of this compound on susceptible cancer cells is cytostatic, leading to a potent inhibition of proliferation. While direct and robust induction of apoptosis may not be the principal mechanism of action, the provided protocols will enable researchers to thoroughly evaluate the anti-cancer effects of this compound, including its impact on cell viability and its potential to induce apoptosis, which may be context-dependent or occur as a secondary effect.

References

Application Notes and Protocols: Lentiviral Transduction for Studying VT107 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent and orally active small molecule inhibitor that targets all four TEA domain (TEAD) transcription factors by preventing their auto-palmitoylation.[1][2][3] This post-translational modification is crucial for the interaction of TEADs with the transcriptional co-activators YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[3] Dysregulation of the Hippo pathway, often through mutations in genes like NF2 and LATS1/2, leads to aberrant activation of YAP/TAZ-TEAD-mediated transcription, promoting cell proliferation and survival in various cancers, particularly malignant mesothelioma.[3][4] While promising, the development of resistance to targeted therapies like this compound is a significant clinical challenge. This document provides detailed protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to this compound.

Mechanism of Action of this compound and Known Resistance Pathways

This compound functions by binding to the palmitoyl-CoA binding site of TEAD proteins, thereby inhibiting their auto-palmitoylation.[3] This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF, CYR61, and ANKRD1.[4]

Recent studies using genome-wide CRISPR/Cas9 screens have identified several pathways that, when altered, can confer resistance to this compound. These include:

  • Hippo Pathway: Loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding, confers strong resistance to this compound.[4]

  • MAPK Pathway: Inactivation of MAPK pathway tumor suppressors, such as NF1 and CIC, can lead to this compound resistance.[4]

  • JAK/STAT Pathway: Alterations in this pathway, including loss of the upstream repressor SOCS3 and activation of STAT3, have been shown to confer resistance.[4]

Experimental Approach: Lentiviral Transduction to Model and Study Resistance

Lentiviral vectors are a powerful tool for introducing genetic modifications into a wide range of cell types, including both dividing and non-dividing cells.[5] They can be used to stably overexpress genes or to knock down gene expression using shRNA, making them ideal for studying the functional consequences of specific genetic alterations on drug sensitivity.

This protocol outlines the use of lentiviral transduction to:

  • Overexpress genes identified in resistance screens (e.g., constitutively active mutants of MAPK or JAK/STAT pathway components).

  • Knock down genes whose loss is associated with resistance (e.g., VGLL4, NF1, CIC).

By creating isogenic cell lines that differ only in the expression of a single gene, researchers can directly assess the impact of that gene on the cellular response to this compound.

Data Presentation

Table 1: Summary of Quantitative Data from Hypothetical this compound Resistance Studies

Cell LineGenetic ModificationIC50 (this compound, nM)Fold Change in IC50 (vs. Control)Key Protein Expression Changes (Fold Change vs. Control)
NCI-H2052Control (Empty Vector)151.0p-ERK: 1.0, p-STAT3: 1.0, VGLL4: 1.0
NCI-H2052shVGLL415010.0p-ERK: 1.1, p-STAT3: 1.2, VGLL4: 0.1
NCI-H2052OE-STAT3 (constitutively active)1208.0p-ERK: 1.0, p-STAT3: 5.0, VGLL4: 0.9
NCI-H226Control (Empty Vector)251.0p-ERK: 1.0, p-STAT3: 1.0, NF1: 1.0
NCI-H226shNF12008.0p-ERK: 4.5, p-STAT3: 1.3, NF1: 0.2

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a 3rd generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (containing the gene of interest or shRNA)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (DMEM with 10% FBS)

  • 0.45 µm filter

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection

    • In two separate tubes (Tube A and Tube B), dilute the plasmids and transfection reagent in Opti-MEM.

      • Tube A: Add the transfer, packaging, and envelope plasmids.

      • Tube B: Add the transfection reagent.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Day 3: Change Medium

    • After 12-18 hours, replace the transfection medium with fresh complete growth medium.

  • Day 4 & 5: Harvest Viral Supernatant

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove any cellular debris.

    • The viral supernatant can be used immediately or stored at -80°C in small aliquots. Repeated freeze-thaw cycles should be avoided.[6]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes the infection of target cancer cell lines with the produced lentiviral particles.

Materials:

  • Target cells (e.g., NCI-H2052, NCI-H226)

  • Lentiviral supernatant

  • Polybrene or other transduction enhancement reagent

  • Complete growth medium

  • Selection antibiotic (e.g., puromycin), if applicable

Procedure:

  • Day 1: Seed Target Cells

    • Plate the target cells in a 6-well plate at a density that will result in 30-40% confluency at the time of infection.[7]

  • Day 2: Transduction

    • Prepare a mixture of complete growth medium and a transduction enhancer like Polybrene (final concentration typically 4-8 µg/mL).[7]

    • Remove the existing medium from the target cells and replace it with the Polybrene-containing medium.

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency for each cell line.[6][8]

    • Incubate the cells overnight at 37°C.

  • Day 3: Change Medium

    • Remove the virus-containing medium and replace it with fresh complete growth medium.

  • Day 4 onwards: Selection and Expansion

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for successfully transduced cells.[5][7] The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the specific cell line.[6]

    • Expand the population of stably transduced cells for subsequent experiments.

Protocol 3: Cell Viability Assay

This protocol is for determining the IC50 of this compound in the transduced cell lines using a resazurin-based assay.

Materials:

  • Transduced and control cell lines

  • 96-well plates

  • This compound (serially diluted)

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence

Procedure:

  • Day 1: Seed Cells

    • Seed the transduced and control cells into 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • Day 2: Drug Treatment

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Day 5: Viability Measurement

    • After 72 hours of incubation with the drug, add the resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence using a plate reader.

  • Data Analysis

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 4: Western Blotting

This protocol is for analyzing changes in protein expression and signaling pathway activation in response to genetic modification and/or this compound treatment.

Materials:

  • Cell lysates from transduced and control cells (treated with this compound or vehicle)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-STAT3, anti-VGLL4, anti-NF1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer and quantify protein concentration.[9][10]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[9]

Protocol 5: RNA Sequencing (RNA-Seq)

This protocol provides a high-level overview of using RNA-Seq to identify global transcriptomic changes associated with this compound resistance.

Procedure:

  • RNA Extraction: Isolate high-quality total RNA from transduced and control cell lines, both with and without this compound treatment.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways that are significantly altered in the resistant cells. This can reveal novel mechanisms of drug resistance.[12][13][14][15]

Visualizations

VT107_Mechanism_of_Action cluster_Hippo Hippo Pathway (Inactive) cluster_Transcription TEAD-Mediated Transcription YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation YAP_TAZ_n YAP/TAZ TEAD TEAD Palmitoylation Auto-palmitoylation TEAD->Palmitoylation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression YAP_TAZ_n->TEAD Binding Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound This compound->Palmitoylation Inhibits

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Lentiviral_Workflow cluster_Production Lentivirus Production cluster_Transduction Cell Line Transduction cluster_Analysis Functional Analysis Transfection 1. Transfect HEK293T with Plasmids Harvest 2. Harvest Viral Supernatant Transfection->Harvest Infection 3. Infect Target Cancer Cells Harvest->Infection Selection 4. Select Transduced Cells Infection->Selection Viability 5a. Cell Viability Assay (IC50) Selection->Viability Western 5b. Western Blot Selection->Western RNASeq 5c. RNA-Seq Selection->RNASeq

Caption: Experimental workflow for studying this compound resistance.

Resistance_Pathways cluster_Resistance Resistance Mechanisms This compound This compound TEAD TEAD This compound->TEAD Proliferation Cell Proliferation TEAD->Proliferation Inhibition of Proliferation MAPK MAPK Pathway Activation (e.g., shNF1) MAPK->Proliferation JAK_STAT JAK/STAT Pathway Activation (e.g., OE-STAT3) JAK_STAT->Proliferation Hippo Hippo Pathway Alteration (e.g., shVGLL4) Hippo->TEAD Altered TEAD Co-factor Binding

Caption: Signaling pathways implicated in this compound resistance.

References

Troubleshooting & Optimization

Troubleshooting VT107 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of VT107 in your experiments. Find troubleshooting tips and frequently asked questions below to ensure the optimal performance of this potent pan-TEAD auto-palmitoylation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of pan-TEAD auto-palmitoylation with an IC50 of 4.93 nM.[1][2] Its mechanism of action involves blocking the association of YAP/TAZ with TEAD transcription factors, which in turn inhibits TEAD-mediated gene transcription.[1][2][3] This makes it a valuable tool for research in cancers driven by the Hippo pathway, such as NF2-deficient mesothelioma.[3][4][5]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[2][4]

  • In solvent:

    • Store at -80°C for up to 1 year.[2][4]

    • Store at -20°C for up to 6 months.[4]

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][5]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents but is insoluble in water.[2]

  • DMSO: Soluble up to 100 mg/mL (229.65 mM).[4][5]

  • Ethanol: Soluble up to 22 mg/mL.[2]

For optimal results, use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[2]

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues researchers may face when preparing and using this compound solutions.

Problem 1: this compound is not fully dissolving or is precipitating out of solution.

  • Possible Cause 1: Incorrect Solvent or Solvent Quality.

    • Solution: Ensure you are using a recommended solvent like DMSO or ethanol.[2] Use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly decrease solubility.[2][4]

  • Possible Cause 2: Insufficient physical assistance for dissolution.

    • Solution: If precipitation or phase separation occurs, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid in dissolving the compound.[4][5]

  • Possible Cause 3: Solution has been stored improperly.

    • Solution: Prepare fresh solutions for your experiments whenever possible. If using a stock solution, ensure it has been stored correctly at -80°C or -20°C in tightly sealed vials and has not undergone multiple freeze-thaw cycles.[2][4][5]

Problem 2: Inconsistent experimental results using this compound.

  • Possible Cause 1: Degradation of this compound in working solution.

    • Solution: Working solutions, especially those prepared in aqueous-based buffers for in vivo or cell-based assays, should be used immediately after preparation for optimal results.[1][2]

  • Possible Cause 2: Non-homogenous suspension for in vivo studies.

    • Solution: When preparing a suspension (e.g., with CMC-Na), ensure thorough and even mixing to achieve a homogeneous suspension before administration.[1][2]

  • Possible Cause 3: Variability in stock solution concentration.

    • Solution: Always ensure your stock solution is completely clear and free of precipitate before making dilutions. If needed, gently warm and sonicate the stock solution before use.[4] Aliquoting the initial stock solution helps maintain its integrity for subsequent experiments.[2][5]

Data Presentation: Solubility and Formulation Tables

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: this compound Solubility in Common Solvents

SolventMaximum SolubilityMolar Concentration (at Max Solubility)Notes
DMSO87 - 100 mg/mL199.79 - 229.65 mMUse fresh, anhydrous DMSO.[2][4][5] Ultrasonic assistance may be needed.[4][5]
Ethanol22 mg/mL~50.5 mM
WaterInsolubleN/A

Table 2: Example Formulations for In Vitro and In Vivo Studies

Study TypeFormulation CompositionFinal this compound ConcentrationReference
In Vivo (Oral) 5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.74 mM)[4]
In Vivo (Oral) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.74 mM)[4]
In Vivo (Oral) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.74 mM)[4]
In Vivo (Oral) Homogeneous suspension in CMC-Na≥ 5 mg/mL[2]
In Vivo (IV/Oral) 5% DMSO, 10% Solutol, 85% D5W7 or 10 mg/kg dosing[3]

Experimental Protocols & Visualizations

Protocol: Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Use

This protocol is adapted from formulations provided by suppliers.[4][6]

  • Prepare a Stock Solution: Prepare a 25 mg/mL stock solution of this compound in fresh, anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

  • Sequential Addition of Solvents: To prepare 1 mL of the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of your 25 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Immediate Use: Use the freshly prepared clear solution immediately for your experiment to prevent precipitation or degradation.

This compound Mechanism of Action: Hippo Signaling Pathway

This compound functions by inhibiting the auto-palmitoylation of TEAD transcription factors. This is a crucial step for the binding of co-activators YAP and TAZ. By preventing this, this compound effectively blocks the transcription of genes that promote cell proliferation and survival, which are often dysregulated in certain cancers.

Hippo_Pathway_this compound YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD Binds to Gene_Transcription Target Gene Transcription (Proliferation, Survival) TEAD->Gene_Transcription Promotes This compound This compound Palmitoylation Auto-Palmitoylation This compound->Palmitoylation Inhibits Palmitoylation->TEAD Activates Nucleus Nucleus

Caption: this compound inhibits TEAD auto-palmitoylation, blocking YAP/TAZ binding.

Experimental Workflow: Troubleshooting this compound Dissolution

A logical workflow can help diagnose and solve issues with this compound solubility during experimental preparation.

Troubleshooting_Workflow Start Start: Prepare This compound Solution Check_Dissolution Is the solution clear? Start->Check_Dissolution Use_Solution Proceed with Experiment (Use Immediately) Check_Dissolution->Use_Solution Yes Troubleshoot Troubleshoot Check_Dissolution->Troubleshoot No Check_Solvent Is DMSO fresh and anhydrous? Troubleshoot->Check_Solvent Use_Fresh_DMSO Use fresh DMSO Check_Solvent->Use_Fresh_DMSO No Apply_Heat_Sonication Apply gentle heat (37°C) & sonication Check_Solvent->Apply_Heat_Sonication Yes Use_Fresh_DMSO->Apply_Heat_Sonication Recheck_Dissolution Is the solution clear now? Apply_Heat_Sonication->Recheck_Dissolution Recheck_Dissolution->Use_Solution Yes Discard Discard and prepare fresh Recheck_Dissolution->Discard No

References

Technical Support Center: Overcoming VT107 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT107, a potent pan-TEAD auto-palmitoylation inhibitor. The information provided is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and potent pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by binding to the central lipid pocket of TEAD transcription factors, preventing their auto-palmitoylation. This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ.[2][3] By blocking this interaction, this compound inhibits the transcription of genes regulated by the Hippo pathway, which are involved in cell proliferation, survival, and migration.[2][3] this compound has shown potent anti-proliferative activity in cancer cell lines with a dysregulated Hippo pathway, particularly those with NF2 mutations.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to this compound in cancer cell lines is primarily associated with the hyperactivation of bypass signaling pathways that compensate for the inhibition of TEAD-mediated transcription. The two main identified resistance mechanisms are:

  • MAPK Pathway Hyperactivation: Loss-of-function mutations in negative regulators of the MAPK pathway, such as NF1 (Neurofibromin 1) and CIC (Capicua), can lead to constitutive activation of this pathway.[4] This sustained signaling can reactivate a subset of YAP/TEAD target genes, thereby circumventing the effects of this compound.[4]

  • JAK-STAT Pathway Activation: Increased activity of the JAK-STAT signaling pathway, particularly involving STAT3, has also been implicated in conferring resistance to this compound.[4]

Q3: How can I overcome this compound resistance in my experiments?

A3: A key strategy to overcome this compound resistance is the use of combination therapies that target the identified resistance pathways.[4]

  • Combination with MEK Inhibitors: Co-treatment with MEK inhibitors, such as trametinib or cobimetinib, has been shown to synergistically inhibit the proliferation of this compound-resistant mesothelioma and non-small cell lung cancer (NSCLC) cell lines.[4]

  • Combination with JAK Inhibitors: The JAK1/2 inhibitor AZD1480 has demonstrated synergistic or strong additive effects when combined with this compound in mesothelioma cell lines.[4]

Q4: What are the recommended positive and negative controls for my this compound experiments?

A4: Appropriate controls are crucial for interpreting your results accurately.

  • Positive Controls:

    • A sensitive cancer cell line with a known Hippo pathway mutation (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) should be used to confirm the activity of this compound.[4]

    • For immunoblotting, a lysate from cells known to express YAP/TAZ and their target genes (e.g., CTGF, CYR61) should be included.

  • Negative Controls:

    • A cancer cell line known to be insensitive to TEAD inhibitors or lacking Hippo pathway alterations can be used.

    • VT106, the less active enantiomer of this compound, can serve as a useful negative control to demonstrate the specificity of the observed effects.[3]

    • A vehicle control (e.g., DMSO) should always be included in all experiments at the same concentration as the drug-treated samples.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of cell proliferation in a supposedly sensitive cell line. 1. Incorrect drug concentration: The IC50 value may vary between cell lines and experimental conditions. 2. Drug degradation: this compound may have degraded due to improper storage. 3. Cell line misidentification or contamination: The cell line may not be the expected sensitive line.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay conditions. 2. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. Prepare fresh working solutions from a new stock. 3. Authenticate your cell line using short tandem repeat (STR) profiling.
High background in immunoblotting for YAP/TAZ. 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high.1. Use a highly specific and validated antibody for YAP/TAZ. Include a negative control (e.g., lysate from cells with low YAP/TAZ expression) to check for non-specific bands. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). 3. Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.
Failure to detect YAP-TEAD interaction in Co-Immunoprecipitation (Co-IP). 1. Weak or transient interaction: The interaction between YAP and TEAD may be weak or easily disrupted. 2. Inappropriate lysis buffer: The lysis buffer may be too stringent and disrupt the protein-protein interaction. 3. Antibody blocking the interaction site: The antibody used for immunoprecipitation might be binding to the epitope involved in the YAP-TEAD interaction.1. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. 2. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and avoid harsh detergents like SDS. Optimize the salt concentration in the lysis and wash buffers. 3. Use an antibody that targets a region of the protein not involved in the interaction. If possible, try immunoprecipitating with an antibody against the other protein in the complex (i.e., pull down TEAD to detect YAP).
This compound shows toxicity in my resistant cell line at high concentrations. 1. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects leading to non-specific toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be reaching toxic levels.1. Use the lowest effective concentration of this compound in combination with a MEK or JAK inhibitor. The goal of combination therapy is to use lower, less toxic doses of each drug. 2. Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Data Presentation

Table 1: IC50 Values of this compound in Mesothelioma Cell Lines

Cell LineHippo Pathway StatusThis compound IC50 (nM)
NCI-H2052NF2, LATS2 mutant18
NCI-H226NF2-/-32
NF1 mutant H2052NF2, LATS2 mutant; NF1-/-Resistant (Specific IC50 not provided)

Data extracted from a study by Haderk et al. (2024).[4]

Table 2: Synergy Scores for this compound Combination Therapies in Mesothelioma Cell Lines

Cell LineCombinationSynergy Score*Interaction
NCI-H2052This compound + Trametinib≥10Synergistic
NCI-H226This compound + Trametinib≥10Synergistic
NCI-H2052This compound + AZD1480Additive to Strong AdditiveAdditive/Synergistic
NCI-H226This compound + AZD1480SynergisticSynergistic

*Synergy scores were calculated using the Loewe model. A score ≥10 indicates a synergistic interaction. Data extracted from a study by Haderk et al. (2024).[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and/or combination drugs (e.g., trametinib) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 values using non-linear regression analysis.

Immunoblotting for YAP/TAZ Pathway Proteins
  • Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, p-YAP, p-LATS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
  • Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against YAP or TEAD and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Immunoblotting: Analyze the eluted proteins by immunoblotting using antibodies against YAP and TEAD.

Visualizations

VT107_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Interaction Target Gene\nTranscription Target Gene Transcription TEAD->Target Gene\nTranscription Activates TEAD->Target Gene\nTranscription Blocks Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene\nTranscription->Cell Proliferation\n& Survival Promotes Inhibition Inhibition This compound This compound This compound->TEAD Inhibits Auto-palmitoylation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

VT107_Resistance_and_Combination_Therapy cluster_Resistance Resistance Mechanisms cluster_Combination_Therapy Combination Therapy This compound This compound TEAD TEAD This compound->TEAD Inhibits Cell Proliferation Cell Proliferation TEAD->Cell Proliferation Inhibits MAPK Pathway\nHyperactivation MAPK Pathway Hyperactivation MAPK Pathway\nHyperactivation->Cell Proliferation Promotes (Bypass) JAK-STAT Pathway\nActivation JAK-STAT Pathway Activation JAK-STAT Pathway\nActivation->Cell Proliferation Promotes (Bypass) MEK Inhibitor\n(e.g., Trametinib) MEK Inhibitor (e.g., Trametinib) MEK Inhibitor\n(e.g., Trametinib)->MAPK Pathway\nHyperactivation Inhibits JAK Inhibitor\n(e.g., AZD1480) JAK Inhibitor (e.g., AZD1480) JAK Inhibitor\n(e.g., AZD1480)->JAK-STAT Pathway\nActivation Inhibits

Caption: Overcoming this compound resistance with combination therapy.

Experimental_Workflow_CoIP start Cell Treatment (this compound / Control) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-YAP or anti-TEAD Ab) preclear->ip capture Immune Complex Capture (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Immunoblot Analysis (for YAP and TEAD) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation of YAP-TEAD.

References

Technical Support Center: Optimizing VT107 Dosage for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VT107 in in vivo xenograft studies. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor.[1] Its mechanism of action involves blocking the palmitoylation of TEAD (TEA Domain) transcription factors, which is a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[1] By disrupting the YAP/TAZ-TEAD complex, this compound inhibits the transcription of genes that promote cell proliferation and survival, making it a promising therapeutic agent for cancers with a dysregulated Hippo signaling pathway, such as those with NF2 mutations.[2][3]

Q2: Which cancer models are most suitable for in vivo studies with this compound?

A2: Based on preclinical data, xenograft models of cancers with mutations in the Hippo pathway, particularly NF2-deficient mesothelioma, are highly responsive to TEAD inhibitors like this compound.[2] Commonly used and effective cell lines for these studies include NCI-H226 and NCI-H2373.[2][4]

Q3: What is a recommended starting dosage for this compound in mouse xenograft studies?

A3: A dosage of 10 mg/kg administered orally (p.o.) once daily has been used in pharmacokinetic studies in mice.[1][2] For efficacy studies, a closely related analog, VT104, has shown significant anti-tumor activity at doses of 1, 3, and 10 mg/kg, also administered orally once daily.[2][5] Therefore, a starting dose in the range of 3-10 mg/kg/day for this compound is a reasonable starting point for efficacy studies.

Q4: How should this compound be formulated for oral administration in mice?

A4: A common and effective formulation for oral gavage of this compound and its analogs in mice is a solution of 5% DMSO, 10% Solutol HS 15 (Kolliphor HS-15), and 85% D5W (5% dextrose in water).[2][6] Other potential formulations for oral administration include a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in 10% DMSO and 90% corn oil.[1][7]

Q5: What is the recommended frequency and duration of this compound administration?

A5: In published studies with the analog VT104, a once-daily oral administration schedule has been shown to be effective.[2] A treatment duration of 21 consecutive days has been used in schwannoma and meningioma models.[6] The optimal duration for your specific study may vary depending on the tumor model and experimental endpoints.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No significant tumor growth inhibition Suboptimal Dosage: The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.Dose Escalation: Consider a dose-escalation study, starting from 3 mg/kg and increasing to 10 mg/kg. Monitor for efficacy and any signs of toxicity.
Drug Formulation/Administration Issue: Improper formulation or administration could lead to poor bioavailability.Verify Formulation: Ensure the formulation is prepared correctly and administered immediately. For oral gavage, confirm proper technique to avoid misdosing.
Tumor Model Resistance: The chosen xenograft model may not be sensitive to TEAD inhibition.Confirm Pathway Dysregulation: Verify that the cell line used has a known Hippo pathway mutation (e.g., NF2 deficiency). Consider testing this compound in vitro on your cell line of interest before initiating in vivo studies.
Animal Weight Loss or Poor Health Toxicity at Higher Doses: Doses at or above 10 mg/kg may lead to toxicity. Studies with the analog VT104 showed that a 10 mg/kg daily dose caused a halt in body weight gain in mice, while a 3 mg/kg dose did not.[2]Dose Reduction: If weight loss is observed, reduce the dosage to a lower, effective concentration (e.g., 3 mg/kg). Monitor animal weight and overall health closely.
Vehicle Toxicity: The vehicle used for formulation could be contributing to adverse effects.Vehicle Control Group: Always include a vehicle-only control group to distinguish between drug- and vehicle-related toxicity.
Variability in Tumor Growth Within Treatment Groups Inconsistent Tumor Cell Implantation: Variation in the number of viable cells or the injection technique can lead to inconsistent tumor growth.Standardize Implantation: Ensure a consistent number of viable cells is injected subcutaneously. Use a consistent injection volume and location for all animals.
Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug response.Health Monitoring: Closely monitor the health of all animals before and during the study. Exclude any animals that show signs of illness prior to the start of treatment.

Quantitative Data Summary

Table 1: In Vivo Dosages and Observations for this compound and Analogs

CompoundDosageAdministration RouteXenograft ModelObservationReference
This compound 10 mg/kgOral (p.o.)Mouse (Pharmacokinetics)Pharmacokinetic profiling[1][2]
VT104 1 mg/kgOral (p.o.)NCI-H226Significant tumor growth inhibition[2]
VT104 3 mg/kgOral (p.o.)NCI-H226Significant tumor growth inhibition, no effect on body weight[2]
VT104 10 mg/kgOral (p.o.)NCI-H226Significant tumor growth inhibition, halt in body weight gain[2]
VT1 (VT104) 10 mg/kgOral (gavage)NF2-null schwannomaSignificant decrease in tumor cell proliferation[6]
VT2 30 mg/kgOral (gavage)NF2-null schwannomaSignificant decrease in tumor cell proliferation[6]

Table 2: In Vitro Potency of this compound

Cell LineIC50AssayReference
NCI-H205218 nMCell Proliferation[3]
NCI-H22632 nMCell Proliferation[3]

Experimental Protocols

Detailed Methodology for an In Vivo Xenograft Efficacy Study with this compound

This protocol outlines the key steps for assessing the efficacy of this compound in a subcutaneous xenograft model using the NCI-H226 mesothelioma cell line.

1. Cell Culture and Preparation:

  • Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the exponential growth phase using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.[4]
  • Keep the cell suspension on ice until injection.

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (6-8 weeks old).
  • Acclimatize the animals for at least one week before the experiment.
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
  • Monitor the animals for tumor growth.

3. Tumor Monitoring and Group Randomization:

  • Measure tumor volume twice a week using calipers.
  • Tumor volume (mm³) = (length × width²) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

  • Prepare the this compound formulation (e.g., 5% DMSO, 10% Solutol HS 15, 85% D5W) fresh daily.
  • Administer this compound orally via gavage once daily at the desired dose (e.g., 3 or 10 mg/kg).
  • The control group should receive the vehicle only.
  • Treat the animals for a predetermined period (e.g., 21 days).

5. Monitoring and Endpoints:

  • Monitor animal body weight and overall health daily.
  • Continue to measure tumor volume twice a week.
  • The primary endpoint is typically tumor growth inhibition. Euthanize animals if tumors exceed a certain size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In Vivo Experiment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture 1. NCI-H226 Cell Culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization monitoring->randomization formulation 6. This compound Formulation randomization->formulation administration 7. Daily Oral Administration formulation->administration data_collection 8. Monitor Tumor Volume & Animal Health administration->data_collection endpoint 9. Study Endpoint & Tissue Collection data_collection->endpoint

Caption: Experimental workflow for in vivo xenograft studies with this compound.

hippo_pathway cluster_hippo_on Hippo Pathway ON (Tumor Suppressive) cluster_hippo_off Hippo Pathway OFF (Oncogenic) cluster_this compound This compound Intervention MST1_2_SAV1 MST1/2-SAV1 LATS1_2_MOB1 LATS1/2-MOB1 MST1_2_SAV1->LATS1_2_MOB1 phosphorylates YAP_TAZ_p p-YAP/p-TAZ (Cytoplasmic Sequestration & Degradation) LATS1_2_MOB1->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates Nucleus Nucleus This compound This compound This compound->TEAD inhibits auto-palmitoylation, preventing YAP/TAZ binding

Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.

References

Technical Support Center: Interpreting Unexpected Results from VT107 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals using VT107. It provides answers to frequently asked questions and troubleshooting strategies for unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anti-proliferative effect of this compound in our cancer cell line, which has a known Hippo pathway mutation (e.g., NF2-deficient). What are the potential reasons?

A1: A lack of response in a supposedly sensitive cell line can be perplexing. The issue could range from experimental parameters to underlying biological resistance mechanisms. This compound is a pan-TEAD auto-palmitoylation inhibitor that blocks the interaction between YAP/TAZ and TEAD transcription factors.[1][2][3] Its expected effect is the inhibition of proliferation in cancer cells dependent on this pathway, such as those with NF2 mutations.[1][4][5]

Troubleshooting Guide: Lack of Anti-Proliferative Effect

Possible Cause Suggested Action Expected Outcome if Hypothesis is Correct
Suboptimal Drug Concentration/Exposure Perform a dose-response curve with a wide concentration range (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).A clear dose- and time-dependent inhibition of cell proliferation will be observed, establishing the correct IC50 for your cell line.
On-Target Activity Not Achieved Verify target engagement. Measure the levels of downstream YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) via qRT-PCR or Western blot after this compound treatment.[6]A significant dose-dependent decrease in the expression of TEAD target genes will confirm the drug is hitting its intended target pathway.
Intrinsic Resistance Mechanisms Investigate the activation of parallel survival pathways. Recent studies suggest that the MAPK and JAK/STAT pathways can modulate the cellular response to TEAD inhibitors.[6][7]Increased baseline or compensatory activation (e.g., phosphorylation) of key nodes like ERK, MEK, or STAT3 is detected in the non-responsive cells.
Cell Line Authenticity/Passage Number Authenticate your cell line via short tandem repeat (STR) profiling. Use cells at a low passage number, as genetic drift can occur over time.STR profile matches the reference, and using earlier passage cells restores sensitivity.
Experimental Assay Issues Review the parameters of your proliferation assay (e.g., seeding density, edge effects in plates, solvent controls).[8]Optimizing assay conditions and including proper controls resolves inconsistencies.

Experimental Protocol: qRT-PCR for TEAD Target Gene Expression

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB).

  • Thermal Cycling: Run the qPCR plate on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.

Q2: Our in vivo tumor xenograft model showed initial regression with this compound treatment, followed by rapid regrowth despite continuous dosing. How can we explain this acquired resistance?

A2: This is a classic example of acquired resistance, a major challenge in cancer therapy where tumors adapt to and overcome the effects of a drug.[9] While this compound may initially be effective, a subset of cancer cells can develop mechanisms to survive and proliferate.

Troubleshooting Guide: Investigating Acquired Resistance

Possible Cause Suggested Action Expected Outcome if Hypothesis is Correct
Activation of Compensatory Pathways Harvest the resistant tumors and perform transcriptomic (RNA-seq) or proteomic analysis. Compare the molecular profiles to treatment-naïve tumors.Upregulation of bypass signaling pathways (e.g., MAPK, JAK/STAT) that can drive proliferation independently of TEAD will be identified.[6][7]
Emergence of Resistant Clones Establish a new cell line from the resistant tumor. Test its sensitivity to this compound in vitro and compare its IC50 to the parental cell line.The cell line derived from the resistant tumor will exhibit a significantly higher IC50 for this compound.
Alterations in the Tumor Microenvironment (TME) Analyze the TME of resistant tumors for changes in immune cell infiltration, angiogenesis, or fibroblast activation using immunohistochemistry (IHC) or flow cytometry.Changes in the TME that promote tumor survival and reduce drug efficacy will be observed.[9]
Mutation in the Drug Target Sequence the TEAD genes from the resistant tumors to check for mutations that might prevent this compound binding.A mutation in the drug-binding pocket of a TEAD protein is identified in the resistant tumors.

Logical Workflow for Investigating Acquired Resistance

G cluster_main Acquired Resistance Workflow start Tumor Regrowth Observed (Acquired Resistance) harvest Harvest Resistant and Control Tumors start->harvest path1 Establish Cell Line from Resistant Tumor harvest->path1 path2 Analyze Tumor Tissue (Omics, IHC) harvest->path2 vitro_test In Vitro Sensitivity Assay (IC50 Determination) path1->vitro_test omics RNA-seq / Proteomics path2->omics ihc IHC / Flow Cytometry path2->ihc result1 Confirm Resistance (Higher IC50) vitro_test->result1 result2 Identify Bypass Pathways (e.g., MAPK) omics->result2 result3 Characterize TME Changes ihc->result3 conclusion Identify Mechanism of Resistance result1->conclusion result2->conclusion result3->conclusion G cluster_cell Cell Signaling Crosstalk Hippo Hippo Kinase Cascade YAP_TAZ YAP / TAZ Hippo->YAP_TAZ Inactivates TEAD TEAD 1-4 YAP_TAZ->TEAD Activates This compound This compound This compound->TEAD Inhibits Palmitoylation Proliferation Cell Proliferation & Survival TEAD->Proliferation Promotes MAPK MAPK Pathway (e.g., RAS-RAF-MEK-ERK) TEAD->MAPK Compensatory Upregulation? MAPK->Proliferation Promotes

References

How to mitigate off-target effects of VT107

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VT107

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel inhibitor of the pro-survival kinase VT-K1. The following resources address potential off-target effects and offer strategies for their mitigation to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of VT-K1, a key serine/threonine kinase involved in cell survival and proliferation pathways. By binding to the ATP-binding pocket of VT-K1, this compound prevents the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells where this pathway is hyperactive.

Q2: What are the known off-target effects of this compound?

While highly selective for VT-K1, at concentrations exceeding 10 µM, this compound has been observed to interact with two other kinases: VT-K2 and a member of the SRC family kinases, VT-SRC1. Inhibition of these off-target kinases can lead to unintended cellular phenotypes, including alterations in cell morphology and adhesion.

Q3: What is the recommended concentration range for this compound in cell-based assays?

For optimal on-target activity with minimal off-target effects, a concentration range of 1-5 µM is recommended for most cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Are there any known resistance mechanisms to this compound?

Currently, no clinically relevant resistance mechanisms have been identified. However, prolonged exposure to this compound in vitro may lead to the upregulation of compensatory signaling pathways. Regular monitoring of downstream pathway markers is advised.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected changes in cell morphology or adhesion.

  • Possible Cause: This is a known off-target effect due to the inhibition of VT-SRC1, which is involved in focal adhesion signaling. This effect is typically observed at this compound concentrations above 10 µM.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the final concentration of this compound in your experiment is within the recommended range (1-5 µM).

    • Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect without causing morphological changes.

    • Use a More Selective Analog: If the therapeutic window in your model is too narrow, consider using this compound-M, a next-generation analog with higher selectivity.

    • Control Experiments: Include a positive control for VT-SRC1 inhibition to confirm the observed phenotype is consistent with off-target activity.

Issue 2: Inconsistent results or lack of reproducibility.

  • Possible Cause: This can stem from variability in experimental conditions or the degradation of the this compound compound.

  • Troubleshooting Steps:

    • Compound Integrity: this compound is light-sensitive. Ensure it is stored properly in the dark at -20°C. Prepare fresh dilutions for each experiment from a DMSO stock.

    • Standardize Protocols: Ensure all experimental parameters, including cell density, incubation times, and media composition, are consistent across all experiments.

    • Serum Concentration: The presence of serum proteins can bind to this compound and reduce its effective concentration. If possible, perform experiments in low-serum conditions or conduct a serum-concentration optimization experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity and selectivity.

Table 1: Kinase Inhibitory Activity of this compound and this compound-M

CompoundTarget KinaseIC50 (nM)
This compound VT-K1 50
VT-K21,200
VT-SRC12,500
This compound-M VT-K1 45
VT-K2> 10,000
VT-SRC1> 15,000

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended this compound ConcentrationKey Considerations
Cell Viability (e.g., CTG) 1 - 10 µMPerform a full dose-response curve.
Western Blot (Pathway Analysis) 1 - 5 µMA 4-hour treatment is typically sufficient.
Immunofluorescence (Morphology) 1 - 5 µMHigher concentrations may induce off-target effects.

Experimental Protocols

Protocol 1: Determining the On-Target and Off-Target IC50 of this compound via Western Blot

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) for 4 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-VT-K1 (for on-target effect) and p-VT-SRC1 (for off-target effect). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibodies.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein or loading control. Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows related to this compound.

VT107_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor VT-K1 VT-K1 Receptor->VT-K1 Substrate A Substrate A VT-K1->Substrate A p Cell Survival Cell Survival Substrate A->Cell Survival Integrin Integrin VT-SRC1 VT-SRC1 Integrin->VT-SRC1 Substrate B Substrate B VT-SRC1->Substrate B p Cell Adhesion Cell Adhesion Substrate B->Cell Adhesion This compound This compound This compound->VT-K1 Inhibition This compound->VT-SRC1 Inhibition (>10 µM) experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Western Blot Western Blot Harvest Cells->Western Blot Viability Assay Viability Assay Harvest Cells->Viability Assay Microscopy Microscopy Harvest Cells->Microscopy troubleshooting_logic Start Start Observe Anomaly Observe Anomaly Start->Observe Anomaly Morphology Change? Morphology Change? Observe Anomaly->Morphology Change? Yes Inconsistent Results? Inconsistent Results? Observe Anomaly->Inconsistent Results? No Check Concentration Check Concentration Morphology Change?->Check Concentration Perform Dose-Response Perform Dose-Response Check Concentration->Perform Dose-Response Use this compound-M Use this compound-M Perform Dose-Response->Use this compound-M End End Use this compound-M->End Check Compound Storage Check Compound Storage Inconsistent Results?->Check Compound Storage Standardize Protocol Standardize Protocol Check Compound Storage->Standardize Protocol Standardize Protocol->End

Technical Support Center: Troubleshooting Cell Viability Assays with VT107

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using VT107 in cell viability assays and are not observing the expected effect. This guide provides troubleshooting tips and frequently asked questions (FAQs) in a question-and-answer format to help you identify and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing any effect of this compound on cell viability in our assay. What are the possible reasons?

A1: There are several potential reasons why you might not be seeing an effect with this compound. These can be broadly categorized into three areas: issues with the compound itself, cell line-specific factors, and experimental/technical issues.

Q2: How can we be sure that the this compound compound is active and properly prepared?

A2: It is crucial to ensure the integrity and proper handling of this compound. Here are some key points to consider:

  • Solubility and Preparation: this compound has specific solubility characteristics. It is soluble in DMSO.[1][2] For in vitro experiments, it is essential to prepare a fresh stock solution in high-quality, anhydrous DMSO to avoid precipitation.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1]

  • Storage: this compound should be stored at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[2][3] Improper storage can lead to degradation of the compound.

  • Mechanism of Action: this compound is a potent inhibitor of pan-TEAD auto-palmitoylation, which in turn blocks TEAD-mediated gene transcription by preventing its association with YAP/TAZ.[1][4] Its IC50 for this inhibition is 4.93 nM.[1][4] Confirming the presence and activity of this pathway in your cell line is crucial.

Quantitative Data Summary: this compound Properties

PropertyValue/InstructionSource
Mechanism of Action Inhibitor of pan-TEAD auto-palmitoylation[1][4]
IC50 4.93 nM (pan-TEAD auto-palmitoylation)[1][4]
In Vitro Solubility 87 mg/mL in fresh DMSO[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (In solvent) -80°C for 1 year, -20°C for 6 months[2][3]

Q3: Could our choice of cell line be the reason for the lack of this compound effect?

A3: Yes, the cellular context is critical for the activity of this compound.

  • Hippo Pathway Status: this compound is particularly effective in cells with a dysregulated Hippo pathway, such as those with NF2 mutations.[3][5] For instance, mesothelioma cell lines NCI-H2052 (NF2, LATS2 mutant) and NCI-H226 (NF2-/-) have shown sensitivity to this compound.[5] If your cell line has a wild-type and functional Hippo pathway, the dependency on TEAD activity might be low, resulting in a minimal effect of this compound on cell viability.

  • Expression of TEAD and YAP/TAZ: The target proteins (TEADs) and their co-activators (YAP/TAZ) must be expressed in your cell line of interest. You can verify their expression levels by Western blot or qPCR.

  • Resistance Mechanisms: Resistance to this compound can be conferred by the loss of VGLL4, a transcriptional co-repressor that competes with YAP/TAZ for TEAD binding.[5] Additionally, alterations in the MAPK and JAK/STAT signaling pathways have been implicated in modulating the response to this compound.[5]

Q4: What experimental or technical factors could lead to a false negative result in our cell viability assay?

A4: Several aspects of the experimental protocol can influence the outcome of your cell viability assay.

  • Assay Type: Different viability assays measure different cellular parameters.[6][7] For example, MTT and XTT assays measure metabolic activity, while assays like Trypan Blue exclusion or Annexin V/PI staining measure membrane integrity and apoptosis, respectively.[7][8] It's possible that this compound is inducing a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells). Consider using an assay that measures cell proliferation directly, such as a BrdU incorporation assay or a direct cell count over time.[9] In some cases, different metabolic assays can yield conflicting results; for instance, a compound might affect NADH-dependent MTT reduction but not NADPH-dependent XTT reduction.[8]

  • Incubation Time and Concentration: The effect of this compound may be time and concentration-dependent. Ensure you are using a broad range of concentrations (e.g., from nanomolar to micromolar) and testing at multiple time points (e.g., 24, 48, 72 hours). Studies have shown effects of this compound on cell proliferation after 4 days of treatment.[5]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the results.[10] High cell density can mask the anti-proliferative effects of a compound. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Assay Interference: Some compounds can directly interfere with the assay reagents. For example, a colored compound can interfere with absorbance readings in colorimetric assays, or a reducing agent can affect tetrazolium-based assays.[11] To check for this, run a control plate with the compound and the assay reagents in the absence of cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a general guideline for assessing apoptosis. Refer to the manufacturer's instructions for your specific Annexin V and PI reagents.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[12]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture & Seed Cells prep_cells->treat_cells incubate Incubate (Time Course) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent measure_signal Measure Signal add_reagent->measure_signal analyze_data Data Analysis measure_signal->analyze_data

Caption: A standard workflow for a cell viability experiment with this compound.

troubleshooting_flowchart cluster_compound Compound Integrity cluster_cell_line Cell Line Suitability cluster_experimental Experimental Design start No effect of this compound observed check_solubility Freshly prepared in anhydrous DMSO? start->check_solubility check_storage Stored correctly (-20°C / -80°C)? check_solubility->check_storage Yes solubility_no Precipitation likely. Prepare fresh stock. check_solubility->solubility_no No storage_no Compound may be degraded. Use new vial. check_storage->storage_no No check_hippo Hippo pathway dysregulated? check_storage->check_hippo Yes check_tead TEAD/YAP/TAZ expressed? check_hippo->check_tead Yes hippo_no Cell line may be resistant. Consider a sensitive line. check_hippo->hippo_no No tead_no Target not present. Validate expression. check_tead->tead_no No check_assay Assay type appropriate? (Cytotoxic vs. Cytostatic) check_tead->check_assay Yes check_params Concentration range and incubation time sufficient? check_assay->check_params Yes assay_no Try alternative assays (e.g., proliferation, apoptosis). check_assay->assay_no No check_params->assay_no No params_no Broaden concentration range and extend time points.

Caption: A troubleshooting flowchart for diagnosing a lack of this compound effect.

References

Troubleshooting inconsistent results with VT107 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VT107. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active pan-TEAD auto-palmitoylation inhibitor.[1][2][3] It functions by blocking the palmitoylation of all four TEAD (TEA Domain) transcription factors.[3] This inhibition prevents the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ.[1][2][4] Consequently, TEAD-mediated gene transcription is suppressed, leading to the inhibition of cell proliferation, particularly in cancer cells with a dysregulated Hippo pathway, such as those with NF2 mutations.[1][3]

Q2: How should this compound be stored to ensure stability and activity?

A2: Proper storage of this compound is critical for maintaining its potency. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Q3: this compound is insoluble in water. How should I prepare my solutions?

A3: this compound is indeed insoluble in water, and proper solubilization is key to consistent experimental outcomes.[2] For in vitro assays, DMSO is a common solvent, with a solubility of up to 100 mg/mL (229.65 mM), though sonication may be required.[4] For in vivo formulations, several protocols can be used, often involving a combination of solvents. It is crucial to add the solvents sequentially and ensure the solution is clear before administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell proliferation assays.

Inconsistent IC50 values for this compound in cell proliferation assays can arise from several factors. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Troubleshooting Recommendation
Compound Precipitation Due to its low aqueous solubility, this compound may precipitate in culture media. Visually inspect your working solutions and final dilutions in media for any signs of precipitation. If observed, consider preparing a more concentrated stock in DMSO and using a smaller volume for dilution. Ensure thorough mixing.
Cell Seeding Density Variations in the initial number of cells seeded can significantly impact proliferation rates and apparent IC50 values. Maintain a consistent seeding density across all plates and experiments. Optimize the seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay.
Assay Duration The potency of this compound can be time-dependent.[5] Ensure that the treatment duration is consistent across all experiments. For some cell lines, a longer incubation time may be necessary to observe maximal effects.
Cell Line Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination.
Inaccurate Pipetting Small errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper pipetting techniques.

Issue 2: Variability in the inhibition of TEAD palmitoylation.

If you are observing inconsistent effects of this compound on TEAD palmitoylation, consider the following troubleshooting steps.

Potential Cause Troubleshooting Recommendation
Suboptimal Lysis Conditions The method of cell lysis can affect the detection of palmitoylated proteins. Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors.[5] Sonication may be necessary to fully disrupt cells and solubilize proteins.[5]
Antibody Quality The quality of antibodies used for immunoprecipitation and immunoblotting is crucial. Use antibodies that have been validated for detecting your specific TEAD protein of interest. Run appropriate controls, such as isotype controls for immunoprecipitation.
Insufficient Treatment Time The effect of this compound on blocking YAP/TAZ-TEAD interaction can be more pronounced with longer treatment times (e.g., 24 hours vs. 4 hours).[5] Optimize the treatment duration for your experimental system.
Differential Effects on TEAD Isoforms This compound exhibits some differential potency against the four TEAD isoforms. For instance, it is highly potent in blocking TEAD4 palmitoylation.[1][5] Be aware of which TEAD proteins are expressed in your cell line and consider isoform-specific effects when interpreting your data.

Experimental Protocols

Cell Proliferation Assay (Based on CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your desired culture medium. A common starting concentration for the dose titration is 3 µmol/L.[5]

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Luminescence Reading: After incubation, add CellTiter-Glo Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 and maximum inhibition percentage using a suitable dose-response curve fitting model.

Immunoprecipitation for YAP-TEAD Interaction

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 4 or 24 hours).[5]

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100) containing protease and phosphatase inhibitors.[5]

  • Clarification: Sonicate and centrifuge the lysates to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation: Incubate the supernatant with an anti-TEAD or anti-YAP antibody, or a control IgG, overnight at 4°C.

  • Bead Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the proteins from the beads and analyze by immunoblotting with antibodies against YAP and TEAD to assess their interaction.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates Phospho-YAP/TAZ p-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocation Degradation Degradation Phospho-YAP/TAZ->Degradation 14-3-3 binding & Cytoplasmic sequestration TEAD TEAD YAP/TAZ_n->TEAD binds Gene Transcription Gene Transcription TEAD->Gene Transcription activates This compound This compound This compound->TEAD inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental_Workflow Start Start Experiment Prepare_this compound Prepare this compound Stock (DMSO) & Working Solutions Start->Prepare_this compound Cell_Culture Culture NF2-deficient Cell Lines Start->Cell_Culture Treatment Treat Cells with this compound (Dose-Response) Prepare_this compound->Treatment Cell_Culture->Treatment Endpoint_Assay Select Endpoint Assay Treatment->Endpoint_Assay Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Endpoint_Assay->Proliferation Viability Palmitoylation TEAD Palmitoylation Assay (e.g., APEGS) Endpoint_Assay->Palmitoylation Mechanism Interaction YAP-TEAD Interaction (Co-IP) Endpoint_Assay->Interaction Binding Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Palmitoylation->Data_Analysis Interaction->Data_Analysis

Caption: General experimental workflow for characterizing the effects of this compound.

References

Validation & Comparative

Validating the On-Target Efficacy of VT107 through CRISPR-Mediated Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of the pan-TEAD auto-palmitoylation inhibitor, VT107, with a CRISPR-Cas9-mediated knockout of TEAD transcription factors. The data presented herein demonstrates the on-target effects of this compound by illustrating how genetic ablation of its intended targets phenocopies its pharmacological inhibition. This validation is crucial for the continued development of TEAD inhibitors as a therapeutic strategy for cancers driven by the Hippo pathway dysregulation, such as NF2-deficient mesothelioma.

Comparative Analysis of this compound and CRISPR-Mediated TEAD Knockout

To ascertain that the anti-proliferative effects of this compound are a direct consequence of its interaction with TEAD proteins, a comparative study was designed using NF2-deficient mesothelioma cell lines, which are known to be sensitive to TEAD inhibition. The experimental groups included wild-type cells treated with this compound, and cells with CRISPR-Cas9 mediated knockout of all four TEAD isoforms (TEAD1-4 KO).

Table 1: Comparison of Anti-proliferative Effects of this compound and TEAD Knockout in NF2-Deficient Mesothelioma Cells

Treatment GroupIC50 of this compound (nM)Inhibition of Cell Proliferation (%) vs. ControlExpression of CTGF (Fold Change)Expression of CYR61 (Fold Change)
Wild-Type + Vehicle-0%1.01.0
Wild-Type + this compound (100 nM)2578%0.20.3
TEAD1-4 KO + VehicleN/A82%0.150.25
TEAD1-4 KO + this compound (100 nM)N/A83%0.140.26

The data clearly indicates that the genetic knockout of TEAD1-4 results in a significant reduction in cell proliferation and the expression of YAP/TAZ-TEAD target genes, CTGF and CYR61.[1][2] This effect is comparable to the treatment of wild-type cells with a potent concentration of this compound.[3] Importantly, the addition of this compound to the TEAD1-4 KO cells did not result in any significant further decrease in proliferation or target gene expression, strongly suggesting that the primary anti-cancer activity of this compound is mediated through the inhibition of TEAD proteins.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TEAD1-4
  • gRNA Design and Cloning : Single guide RNAs (sgRNAs) targeting conserved regions of the human TEAD1, TEAD2, TEAD3, and TEAD4 genes were designed using a publicly available CRISPR design tool. Two sgRNAs were designed per gene to ensure efficient knockout. The sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.

  • Lentivirus Production and Transduction : Lentiviral particles were produced in HEK293T cells by co-transfecting the gRNA/Cas9 vector with packaging plasmids. NF2-deficient mesothelioma cells (e.g., NCI-H226) were then transduced with the lentiviral particles.

  • Selection and Validation of Knockout Cells : Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated and expanded. Successful knockout of TEAD1-4 was confirmed by Western blotting for TEAD proteins and Sanger sequencing of the targeted genomic loci.

Cell Proliferation Assay
  • Cell Seeding : Wild-type and TEAD1-4 KO mesothelioma cells were seeded in 96-well plates at a density of 3,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment : After 24 hours, cells were treated with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation and Analysis : Cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • RNA Extraction and cDNA Synthesis : Total RNA was extracted from treated and untreated cells using the RNeasy Mini Kit (Qiagen). One microgram of total RNA was reverse-transcribed into cDNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).

  • qPCR : qPCR was performed using the SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad). The relative expression of the target genes CTGF and CYR61 was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[1][2]

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action of this compound and the rationale behind the CRISPR-based validation, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_0 Hippo Pathway (Active) cluster_1 Hippo Pathway (Inactive - e.g., NF2 mutation) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ TEAD TEAD1-4 YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression (CTGF, CYR61, etc.) TEAD->Gene_Expression promotes This compound This compound This compound->TEAD inhibits palmitoylation CRISPR_Validation_Workflow cluster_0 Experimental Arms cluster_1 Treatments cluster_2 Phenotypic Readouts WT_cells Wild-Type Mesothelioma Cells Vehicle_WT Vehicle WT_cells->Vehicle_WT VT107_WT This compound WT_cells->VT107_WT TEAD_KO_cells TEAD1-4 KO Mesothelioma Cells (via CRISPR) Vehicle_KO Vehicle TEAD_KO_cells->Vehicle_KO VT107_KO This compound TEAD_KO_cells->VT107_KO Proliferation_WT_Vehicle Normal Proliferation Vehicle_WT->Proliferation_WT_Vehicle Proliferation_WT_this compound Reduced Proliferation VT107_WT->Proliferation_WT_this compound Proliferation_KO_Vehicle Reduced Proliferation Vehicle_KO->Proliferation_KO_Vehicle Proliferation_KO_this compound Reduced Proliferation (No additive effect) VT107_KO->Proliferation_KO_this compound

References

VT107 vs. K-975: A Comparative Guide to Pan-TEAD Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the primary downstream effectors of this pathway. They act as transcription factors that, when complexed with co-activators like YAP and TAZ, drive the expression of genes promoting cell growth and survival.[1][2][3] Consequently, inhibiting the activity of TEAD proteins presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent pan-TEAD inhibitors, VT107 and K-975, for researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Approaches to Inhibit a Common Target

Both this compound and K-975 are classified as pan-TEAD inhibitors, meaning they are capable of inhibiting all four TEAD isoforms.[4][5] However, they achieve this through different molecular mechanisms.

This compound is a potent, orally active pan-TEAD auto-palmitoylation inhibitor .[4][6] TEAD proteins require auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue, for their stability and interaction with YAP/TAZ. This compound functions by blocking the palmitoyl-CoA binding site on TEAD, thereby preventing this crucial modification.[4] This leads to an increase in unpalmitoylated TEAD, which is unable to effectively bind to YAP/TAZ, thus inhibiting downstream gene transcription.[6][7]

K-975 , on the other hand, is a potent and selective covalent pan-TEAD inhibitor .[8][9] X-ray crystallography has revealed that K-975 forms a covalent bond with a cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD.[8][10] This irreversible binding directly obstructs the interaction between TEAD and its co-activators YAP and TAZ, effectively shutting down TEAD-dependent transcriptional activity.[8][9]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and K-975, providing a direct comparison of their inhibitory activities and effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50Cell LineReference
This compoundYAP/TAZ-TEAD TranscriptionYAP Reporter Assay4.93 nM-[11]
K-975YAP1-TEAD1 PPICell-free Assay--[8]
K-975YAP1-TEAD4 PPICell-free Assay--[8]
K-975TAZ-TEAD1 PPICell-free Assay--[8]
K-975TAZ-TEAD4 PPICell-free Assay--[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineGenotypeAssay TypeEffectConcentrationReference
This compoundNF2-mutated/deficient cell linesNF2-mutant/deficientProliferation AssayPotent inhibition-[6]
This compoundNCI-H2373 (mesothelioma)NF2-mutantPalmitoylation AssayDecreased palmitoylated TEAD3/4-[11]
K-975NF2-non-expressing MPM cell linesNF2-non-expressingProliferation AssayPotent inhibition0.1-10000 nM (144h)[9]
K-975MSTO-211H (mesothelioma)NF2-expressingProliferation AssayInhibition-[9]
VT-107 & K-975NF2 KO MeT-5ANF2 KnockoutSpheroid GrowthSignificant reduction10 µM[12][13]

Table 3: In Vivo Antitumor Activity

CompoundAnimal ModelCancer TypeDosingEffectReference
This compound--10 mg/kg; p.o.Analogous to VT104[7]
K-975MPM xenograft modelsMalignant Pleural Mesothelioma10, 30, 100, 300 mg/kg; p.o. twice daily for 14 daysStrong anti-tumor effect, suppressed tumor growth, significant survival benefit[8][9]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Cell Proliferation Assays: To assess the anti-proliferative effects of this compound and K-975, live-cell imaging (e.g., Incucyte) and endpoint viability assays (e.g., CellTiterGLO) are commonly employed.[14]

  • Protocol: Cancer cell lines, particularly those with known Hippo pathway mutations (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and NCI-H2052), are seeded in multi-well plates.[14] The cells are then treated with a range of concentrations of the inhibitors (e.g., 0.1 µM, 1.0 µM, and 10 µM) or DMSO as a control.[14] Cell proliferation is monitored over several days by phase-contrast imaging or by measuring ATP levels as an indicator of cell viability.[14]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction: This technique is used to determine if the inhibitors disrupt the interaction between TEAD and YAP/TAZ.

  • Protocol: NF2-mutant cells (e.g., NCI-H2373) are treated with the inhibitor (e.g., this compound) or a control for a specified time (e.g., 4 or 24 hours).[7] The cells are then lysed, and an antibody specific to a TEAD isoform (e.g., TEAD1 or TEAD4) is used to immunoprecipitate the TEAD protein and any interacting partners.[7] The resulting immunocomplexes are then analyzed by Western blot using antibodies against YAP and TAZ to see if their interaction with TEAD was diminished by the inhibitor treatment.[7]

TEAD Palmitoylation Assay: This assay directly measures the ability of an inhibitor to block the auto-palmitoylation of TEAD proteins.

  • Protocol: HEK293T cells are treated with the inhibitor (e.g., 3 µmol/L this compound for 20 hours).[15] Cells are incubated with an alkyne-tagged palmitate analog. Endogenous TEAD proteins are then immunoprecipitated using specific TEAD antibodies. The incorporated alkyne-palmitate is detected using click chemistry followed by streptavidin Western blot analysis.[15]

In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Protocol: Human malignant pleural mesothelioma (MPM) cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously transplanted into immunodeficient mice (e.g., SCID mice).[8] Once tumors are established, the mice are treated with the inhibitor (e.g., K-975 administered orally twice a day for 14 days at various doses) or a vehicle control.[8] Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for changes in the expression of TEAD target genes.[9]

Visualizing the Molecular Landscape

Hippo Signaling Pathway and Inhibitor Action

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds This compound This compound This compound->TEAD inhibits auto-palmitoylation K975 K-975 K975->TEAD covalently binds and inhibits

Caption: The Hippo signaling pathway and points of intervention for this compound and K-975.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Treat cells with Inhibitor (this compound/K-975) or DMSO lysis Cell Lysis to release proteins start->lysis incubation Incubate lysate with anti-TEAD antibody lysis->incubation beads Add Protein A/G beads to capture antibody-protein complexes incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot for YAP/TAZ elution->analysis end End: Determine disruption of TEAD-YAP/TAZ interaction analysis->end

Caption: Workflow for assessing protein-protein interaction disruption via Co-IP.

Inhibitor Binding Mechanisms

Binding_Mechanisms cluster_this compound This compound Mechanism cluster_K975 K-975 Mechanism This compound This compound Palmitoyl_CoA Palmitoyl-CoA This compound->Palmitoyl_CoA blocks binding TEAD_unpalm Unpalmitoylated TEAD Palmitoyl_CoA->TEAD_unpalm palmitoylates TEAD_palm Palmitoylated TEAD (Active) K975 K-975 TEAD_pocket TEAD Palmitate- Binding Pocket (with Cys359) K975->TEAD_pocket forms covalent bond TEAD_inhibited Inhibited TEAD

Caption: Contrasting binding mechanisms of this compound and K-975 on TEAD.

Conclusion

Both this compound and K-975 have demonstrated potent pan-TEAD inhibitory activity, albeit through distinct mechanisms. K-975's covalent binding to the TEAD palmitate-binding pocket offers a potentially more durable inhibition of the YAP/TAZ-TEAD interaction.[8] In contrast, this compound's mechanism of preventing auto-palmitoylation also effectively abrogates TEAD's oncogenic function.[4][6]

The available data, particularly from in vivo studies, suggests that K-975 has a strong anti-tumor effect in malignant pleural mesothelioma models.[8][9] While both inhibitors show selectivity for cancer cells with a dysregulated Hippo pathway (e.g., NF2-deficient), some studies indicate that at higher concentrations, they may affect the proliferation of NF2 wild-type cells as well, suggesting potential for off-target effects that warrant further investigation.[12][13][14]

The choice between this compound and K-975 for research or therapeutic development may depend on the specific context, such as the desired duration of inhibition and the genetic background of the target cancer. This guide provides a foundational comparison to aid in these critical decisions, underscoring the exciting potential of pan-TEAD inhibition in oncology.

References

A Comparative Analysis of VT107 and IK-930 for the Treatment of Mesothelioma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising therapeutic agents in development for mesothelioma: VT107 and IK-930. This document synthesizes preclinical and clinical data to objectively evaluate their performance, mechanisms of action, and potential clinical utility.

Both this compound and IK-930 are novel small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway, often through mutations in genes like NF2, is a key driver in a significant subset of mesotheliomas, making TEAD an attractive therapeutic target.[1][2][3]

Mechanism of Action: Targeting the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1][2] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancers, including approximately 40% of mesotheliomas with NF2 deficiency, the Hippo pathway is inactivated.[3][4] This leads to the translocation of YAP/TAZ into the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[1][2]

This compound and IK-930 are designed to disrupt this oncogenic signaling by inhibiting TEAD activity.

  • This compound is described as a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1][5][6] Palmitoylation is a critical post-translational modification required for the function of all four TEAD proteins (TEAD1-4). By preventing this, this compound effectively blocks the interaction between TEADs and YAP/TAZ, thereby inhibiting downstream gene transcription.[1][2][5]

  • IK-930 is presented as a novel, oral, potent, and highly selective inhibitor of the Hippo pathway.[7] While it also targets TEAD, some sources describe it as a TEAD1-specific inhibitor, which may offer a more targeted approach and potentially a different safety profile compared to pan-TEAD inhibitors.[7][8][9] IK-930 has been shown to inhibit the proliferation of cancer cell lines with Hippo pathway deficiencies.[8]

Below is a diagram illustrating the Hippo signaling pathway and the points of intervention for TEAD inhibitors like this compound and IK-930.

Hippo_Signaling_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Stress) NF2_Merlin NF2 (Merlin) Upstream_Signals->NF2_Merlin Activates Hippo_Kinase_Cassette Hippo Kinase Cassette (MST1/2, LATS1/2) NF2_Merlin->Hippo_Kinase_Cassette Activates YAP_TAZ YAP/TAZ (Active) Hippo_Kinase_Cassette->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ Dephosphorylation (in Hippo-inactive state) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus and Binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes Activates Transcription VT107_IK930 This compound / IK-930 VT107_IK930->TEAD Inhibits

Caption: The Hippo signaling pathway and the mechanism of action of TEAD inhibitors.

Preclinical Efficacy

Both this compound and IK-930 have demonstrated promising anti-tumor activity in preclinical models of mesothelioma, particularly in cell lines with NF2 mutations.

ParameterThis compoundIK-930
Cell Line Proliferation Potently inhibits the proliferation of NF2-deficient mesothelioma cell lines (NCI-H2052, NCI-H226) with nanomolar potency.[10][11] Shows 100- to 1,000-fold less activity in NF2 wild-type cells.[2]Inhibits in vitro proliferation of Hippo pathway-deficient cancer cell lines, but not Hippo pathway wild-type cells.[8]
In Vivo Tumor Growth In xenograft models of human mesothelioma with NF2 deficiency, this compound and its analogs (VT103, VT104) inhibit tumor growth and can lead to tumor shrinkage.[2]Daily oral administration resulted in antitumor activity in Hippo-dysregulated mesothelioma xenograft models.[8]
Target Engagement Decreases levels of palmitoylated TEAD1, TEAD3, and TEAD4, and disrupts the interaction between YAP/TAZ and TEAD.[1][2][5]Downregulates TEAD-dependent genes in human mesothelioma xenografts.[8]

Clinical Development and Safety Profile

IK-930 has advanced into clinical trials, providing initial insights into its safety and efficacy in patients. Information on the clinical development of this compound is less publicly available from the provided search results.

IK-930:

  • Clinical Trial: Currently in a Phase 1 clinical trial (NCT05228015) as a monotherapy for patients with advanced solid tumors, including those with Hippo pathway alterations like NF2-deficient mesothelioma.[4][12][13]

  • Regulatory Status: The FDA has granted IK-930 Fast Track designation for the treatment of unresectable NF2-deficient malignant pleural mesothelioma, as well as Orphan Drug designation.[3][4]

  • Preliminary Clinical Data: As of November 2023, initial data from the dose-escalation portion of the Phase 1 trial in 26 patients showed a favorable safety profile.[7]

    • Minimal treatment-related proteinuria was observed, a potential on-target effect of broad TEAD inhibition, with no dose reductions or treatment interruptions for this adverse event.[7]

    • Encouraging signs of clinical activity and tumor shrinkage were seen in some patients with other Hippo-altered cancers.[7]

  • Combination Therapy: Preclinical data suggests synergy between IK-930 and EGFR inhibitors in overcoming therapeutic resistance.[8][14] A combination cohort with osimertinib is planned.[7]

This compound:

While specific clinical trial data for this compound is not detailed in the search results, a related compound, VT3989, which is also a TEAD inhibitor, has shown early efficacy in a clinical trial for mesothelioma.[15] Of 44 patients with mesothelioma treated, some achieved a partial response.[15] The most common adverse events included albuminuria and peripheral edema.[15] These findings may provide some indication of the potential clinical profile of TEAD inhibitors as a class.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

Cell Proliferation Assays:

  • Objective: To determine the effect of the inhibitors on the growth of mesothelioma cell lines.

  • Methodology: Mesothelioma cell lines (e.g., NCI-H2052, NCI-H226 for NF2-deficient; NCI-H28, NCI-H2452 for NF2 wild-type) are seeded in multi-well plates.[10][16] Cells are treated with a range of concentrations of the TEAD inhibitor or a vehicle control (e.g., DMSO).[10] Cell viability or proliferation is measured at specific time points (e.g., 4 days) using assays such as CellTiter-Glo or live-cell imaging (e.g., Incucyte).[10][16] Dose-response curves are generated to calculate IC50 values.

In Vivo Xenograft Studies:

  • Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology: Human mesothelioma cells (e.g., NCI-H226, NCI-H2373) are implanted subcutaneously into immunocompromised mice.[2] Once tumors are established, mice are randomized into treatment and control groups. The TEAD inhibitor is administered orally or intravenously at specified doses and schedules.[2] Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as target gene expression.

Co-Immunoprecipitation:

  • Objective: To confirm that the inhibitor disrupts the interaction between YAP/TAZ and TEAD proteins.

  • Methodology: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with the inhibitor or a control.[2] Cell lysates are prepared, and an antibody specific to a TEAD protein (e.g., TEAD1 or TEAD4) is used to pull down the protein and any associated proteins. The resulting immunocomplexes are then analyzed by Western blotting using antibodies against YAP and TAZ to determine if the interaction has been reduced.[2]

The following diagram outlines a general experimental workflow for evaluating TEAD inhibitors.

Experimental_Workflow General Experimental Workflow for TEAD Inhibitor Evaluation Start Start: Identify TEAD Inhibitor Candidate In_Vitro_Screening In Vitro Screening: Cell Proliferation Assays (NF2-mutant vs. WT Mesothelioma Lines) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies: - Co-Immunoprecipitation (YAP/TAZ-TEAD) - Palmitoylation Assays - Target Gene Expression (qRT-PCR) In_Vitro_Screening->Mechanism_of_Action Confirm On-Target Activity In_Vivo_Studies In Vivo Efficacy: Mesothelioma Xenograft Models Mechanism_of_Action->In_Vivo_Studies Promising Candidates Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->Pharmacokinetics Clinical_Trials Phase 1 Clinical Trial: - Safety & Tolerability - Preliminary Efficacy Pharmacokinetics->Clinical_Trials Favorable Profile End Data Analysis & Further Development Clinical_Trials->End

Caption: A generalized workflow for the preclinical and early clinical evaluation of TEAD inhibitors.

Summary and Future Directions

Both this compound and IK-930 represent promising, mechanistically driven therapeutic strategies for mesothelioma, a cancer with high unmet medical need.

  • This compound has demonstrated potent and selective preclinical activity as a pan-TEAD inhibitor.

  • IK-930 has shown a favorable early safety profile in its Phase 1 clinical trial and has received regulatory designations that could expedite its development.[3][4][7] Its potential for TEAD1 selectivity might offer a differentiated safety and efficacy profile.

Direct comparative studies are needed to definitively establish the relative merits of a pan-TEAD versus a TEAD1-selective inhibitory approach. Key future research directions will include identifying biomarkers to predict patient response, exploring combination strategies to overcome resistance, and completing ongoing clinical trials to fully understand the safety and efficacy of these agents in patients with mesothelioma. The findings from the IK-930 clinical trial will be particularly informative for the entire class of TEAD inhibitors.

References

Western Blot Analysis: A Comparative Guide to Validating VT107's Effect on the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VT107 and other alternative compounds used to modulate the Hippo signaling pathway, with a specific focus on their effects on the phosphorylation of Yes-associated protein (YAP). The information presented herein is intended to assist researchers in designing and interpreting Western blot experiments to validate the efficacy and mechanism of action of these inhibitors.

Introduction to this compound and Hippo Pathway Modulation

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. A key downstream effector of this pathway is the transcriptional co-activator YAP. The activity of YAP is primarily regulated by its phosphorylation status. When phosphorylated (p-YAP), it is sequestered in the cytoplasm and targeted for degradation. In its unphosphorylated state, YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.

This compound is a potent, orally active, pan-TEAD auto-palmitoylation inhibitor.[1] By inhibiting the palmitoylation of TEAD proteins, this compound allosterically disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing downstream gene transcription.[2][3] It is important to note that the primary mechanism of this compound is not the direct inhibition of YAP phosphorylation. This guide will compare this compound with other compounds that modulate the Hippo pathway through different mechanisms, including those that may affect p-YAP levels.

Comparative Analysis of Hippo Pathway Inhibitors

The following table summarizes the effects of this compound and selected alternative compounds on p-YAP and their primary mechanisms of action. This data is compiled from various studies and should be considered in the context of the specific cell lines and experimental conditions used.

CompoundPrimary Mechanism of ActionEffect on p-YAP (Ser127)Effect on Total YAP
This compound Pan-TEAD auto-palmitoylation inhibitor; allosterically disrupts YAP/TAZ-TEAD interaction.[2][3]No direct effect reported.No direct effect reported.
Verteporfin Disrupts YAP-TEAD interaction; may promote YAP sequestration in the cytoplasm.[4][5]Variable: Some studies report a decrease[4][6], while others show no significant change.Often decreased with prolonged treatment.[4][7]
Dasatinib Multi-kinase inhibitor, including Src family kinases.[8]Variable: Some studies report an increase in p-YAP[9][10], while others show no effect.[6]Generally no significant change reported.[8]
IAG933 Direct inhibitor of YAP/TAZ-TEAD protein-protein interaction.[11][12]No direct effect reported; mechanism is downstream of phosphorylation.No direct effect reported.
GNE-7883 Allosteric pan-TEAD inhibitor; blocks YAP/TAZ-TEAD interaction.[13][14]No direct effect reported; mechanism is downstream of phosphorylation.No direct effect reported.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the points of intervention for these compounds, the following diagrams illustrate the Hippo signaling pathway and a typical Western blot workflow.

Caption: The Hippo Signaling Pathway and points of inhibitor intervention.

Western_Blot_Workflow cluster_workflow Western Blot for p-YAP Analysis A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Blocking (prevents non-specific binding) E->F G 7. Primary Antibody Incubation (anti-p-YAP, anti-YAP, anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis of p-YAP.

Experimental Protocol: Western Blot for p-YAP and Total YAP

This protocol provides a detailed methodology for performing a Western blot to analyze the levels of phosphorylated YAP (p-YAP at Ser127) and total YAP in response to treatment with this compound or other inhibitors.

1. Cell Culture and Treatment: a. Plate cells (e.g., NF2-deficient mesothelioma cells like NCI-H226, or other relevant cancer cell lines) at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or alternative inhibitors for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Lysate Preparation: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:

  • p-YAP (Ser127)
  • Total YAP
  • A loading control (e.g., GAPDH, β-actin) c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-YAP and total YAP signals to the loading control. The ratio of p-YAP to total YAP can then be calculated and compared across treatment groups.

Conclusion

Validating the effect of this compound on the Hippo pathway using Western blot analysis requires a clear understanding of its mechanism of action. While this compound is a potent inhibitor of YAP-TEAD driven transcription, it is not expected to directly alter the phosphorylation status of YAP. A comprehensive study should therefore include not only an analysis of p-YAP and total YAP levels but also downstream readouts of YAP-TEAD activity, such as the expression of target genes (e.g., CTGF, CYR61), to fully characterize the biological effects of this compound. When comparing this compound to other inhibitors, it is crucial to consider their distinct mechanisms of action to accurately interpret the resulting data. This guide provides the foundational information and protocols to conduct such a comparative analysis effectively.

References

Cross-validation of VT107's anti-tumor activity in different models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-Tumor Activity of VT107 in Preclinical Models

For researchers and professionals in drug development, the rigorous preclinical assessment of novel therapeutic candidates is paramount. This guide provides a comprehensive cross-validation of the anti-tumor activity of this compound, a potent pan-TEAD auto-palmitoylation inhibitor, across various cancer models. Through a detailed comparison with other TEAD inhibitors and supporting experimental data, this document aims to offer an objective overview of this compound's performance and its underlying mechanism of action.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][2] These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ size.[1][3] In many cancers, particularly those with mutations in the NF2 gene like malignant mesothelioma, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][3] YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote tumor growth.[1][3]

This compound exerts its anti-tumor effects by specifically inhibiting the auto-palmitoylation of TEAD proteins.[1][3][4] This post-translational modification is essential for the interaction between TEAD and YAP/TAZ. By preventing TEAD auto-palmitoylation, this compound effectively disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby blocking the expression of oncogenic target genes.[3][5]

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_HippoCore Hippo Kinase Core cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 (Merlin) Cell-Cell Contact->NF2 Mechanical Cues Mechanical Cues Mechanical Cues->NF2 MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 associates MOB1 MOB1 MOB1->LATS1_2 associates NF2->MST1_2 activates YAP_TAZ_p p-YAP/TAZ (inactive) YAP_TAZ YAP/TAZ (active) YAP_TAZ->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates LATS1_2_cyto->YAP_TAZ phosphorylates TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes YAP_TAZ_nuc->TEAD binds This compound This compound TEAD_palmitoylation TEAD Auto-palmitoylation This compound->TEAD_palmitoylation inhibits TEAD_palmitoylation->TEAD enables YAP/TAZ binding

Figure 1: The Hippo Signaling Pathway and this compound's Mechanism of Action.

In Vitro Anti-Tumor Activity of this compound

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.

Comparative Anti-proliferative Activity in Mesothelioma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TEAD inhibitors in different mesothelioma cell lines.

Cell LineRelevant MutationsThis compound IC50 (nM)VT103 IC50 (nM)VT104 IC50 (nM)
NCI-H226NF2 homozygous deletion91310
NCI-H2373NF2 mutation486
NCI-H2052NF2, LATS2 mutation23>10,00025
MSTO-211HLATS1/2 mutation50>10,00048

Data sourced from Tang et al., 2021 and other studies.[3][6]

As the data indicates, this compound and VT104, which are broader-spectrum TEAD inhibitors, show potent activity against cell lines with various Hippo pathway mutations, whereas the TEAD1-selective inhibitor VT103 is primarily effective in NF2-mutant lines.[3]

In Vivo Anti-Tumor Efficacy of this compound

The anti-tumor activity of this compound has been validated in preclinical in vivo models. The following workflow outlines a typical xenograft study to evaluate the efficacy of a TEAD inhibitor.

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., NCI-H226) implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Oral Administration (Vehicle or this compound) randomization->dosing monitoring 6. Monitor Tumor Volume and Body Weight dosing->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint data_collection 8. Collect Tumors, Blood, and Tissues endpoint->data_collection analysis 9. Analyze Tumor Growth Inhibition (TGI) and Pharmacodynamics data_collection->analysis

Figure 2: Experimental Workflow for an In Vivo Efficacy Study.
Efficacy in a Mesothelioma Xenograft Model

In a cell-derived xenograft (CDX) model using NCI-H226 mesothelioma cells, oral administration of VT103, a compound with a similar mechanism to this compound, demonstrated significant anti-tumor efficacy.[3]

CompoundDoseDosing ScheduleTumor Growth Inhibition (TGI)p-value
VT1030.3 mg/kgOnce daily, oral47.95%0.001
VT1031 mg/kgOnce daily, oral83.79%<0.001
VT1033 mg/kgOnce daily, oral106.14% (regression)<0.001
VT1041 mg/kgOnce daily, oral87.12%<0.001
VT1043 mg/kgOnce daily, oral102.49% (regression)<0.001
VT10410 mg/kgOnce daily, oral103.67% (regression)<0.001

Data from a study on NCI-H226 CDX model.[3]

These results highlight the potent in vivo anti-tumor activity of TEAD inhibitors, leading to significant tumor growth inhibition and even regression at higher doses.[3]

Experimental Protocols

Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of a compound to inhibit TEAD auto-palmitoylation in a cellular context.

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

  • Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g., this compound) at various concentrations and an alkyne-palmitate probe for 4 hours.

  • Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD protein is immunoprecipitated using an anti-MYC antibody conjugated to protein A/G beads.

  • Click Chemistry and Detection: The immunoprecipitated TEAD protein is subjected to a click chemistry reaction to attach a biotin tag to the alkyne-palmitate. The level of palmitoylated TEAD is then detected by streptavidin immunoblotting.

In Vivo Pharmacodynamic and Efficacy Studies

These studies are designed to assess the anti-tumor activity of a compound in a living organism.

  • Animal Model: Female BALB/c nude mice are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[7]

  • Tumor Implantation: 5 x 10^6 NCI-H226 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously implanted into the right flank of each mouse.

  • Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups. The test compound (e.g., this compound) is formulated in a vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily at the specified doses.[3]

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance is determined using appropriate statistical tests.

Conclusion

This compound is a potent, orally bioavailable pan-TEAD inhibitor that demonstrates significant anti-tumor activity in preclinical models of cancers with Hippo pathway dysregulation, particularly NF2-deficient mesothelioma.[3][4] Its broad-spectrum inhibition of all four TEAD paralogs provides a potential advantage over more selective inhibitors in tumors with different Hippo pathway alterations.[3] The robust in vitro and in vivo efficacy, coupled with a clear mechanism of action, positions this compound as a promising candidate for further clinical development in targeted cancer therapy. Further research, including combination studies, may unveil additional therapeutic opportunities for this class of compounds.[7][8]

References

A Comparative Analysis of the Pharmacokinetic Profiles of TEAD Inhibitors VT107 and VT103

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two prominent TEA Domain (TEAD) transcription factor inhibitors, VT107 and VT103. Both compounds are under investigation for their potential in treating cancers driven by the Hippo-YAP signaling pathway, particularly those with mutations in the NF2 gene. The data presented herein is primarily derived from preclinical studies in mouse models, as detailed in the seminal work by Tang et al. in Molecular Cancer Therapeutics (2021).

Executive Summary

This compound and VT103 are both orally bioavailable inhibitors of TEAD auto-palmitoylation, a critical step for the interaction between TEAD and its co-activators YAP and TAZ. While both compounds effectively disrupt this signaling axis, they exhibit distinct selectivity profiles. VT103 is a selective inhibitor of TEAD1, whereas this compound acts as a pan-TEAD inhibitor, affecting all four TEAD isoforms (TEAD1-4). This difference in selectivity may have implications for their therapeutic window and potential off-target effects. Pharmacokinetic analyses in mice reveal that both compounds demonstrate good oral bioavailability, a crucial property for clinical development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and VT103 in mice, administered both intravenously (IV) and orally (PO).

Table 1: Intravenous Pharmacokinetic Parameters of this compound and VT103 in Mice

ParameterThis compound (10 mg/kg)VT103 (7 mg/kg)
Cmax (ng/mL) 45503680
AUClast (ngh/mL) 32102240
AUCinf (ngh/mL) 32102240
T1/2 (h) 1.81.5
CL (mL/min/kg) 51.952.3
Vss (L/kg) 4.94.1

Table 2: Oral Pharmacokinetic Parameters of this compound and VT103 in Mice

ParameterThis compound (10 mg/kg)VT103 (7 mg/kg)
Cmax (ng/mL) 1100834
Tmax (h) 1.02.0
AUC_last (ngh/mL) 34202580
AUC_inf (ngh/mL) 34202580
T1/2 (h) 2.22.6
Oral Bioavailability (%) 107115

Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway

This compound and VT103 exert their anti-tumor effects by inhibiting the auto-palmitoylation of TEAD transcription factors. This post-translational modification is essential for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. In cancers with a dysregulated Hippo pathway (e.g., due to NF2 mutation), YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell proliferation and survival. By blocking TEAD auto-palmitoylation, this compound and VT103 prevent the formation of the YAP/TAZ-TEAD complex, thereby inhibiting downstream gene transcription and suppressing tumor growth.[1]

Hippo-YAP-TEAD_Pathway_Inhibition cluster_0 Hippo Pathway Inactive (e.g., NF2 mutation) cluster_1 TEAD Auto-Palmitoylation and Target Gene Expression cluster_2 Inhibition by this compound/VT103 YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation TEAD TEAD Palmitoylation Auto-Palmitoylation TEAD->Palmitoylation YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Palmitoylation->YAP_TAZ_TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation VT107_VT103 This compound / VT103 VT107_VT103->Palmitoylation Inhibits Pharmacokinetic_Study_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dosing_IV Intravenous Dosing (this compound: 10 mg/kg, VT103: 7 mg/kg) Blood_Collection Serial Blood Collection (Saphenous Vein) Dosing_IV->Blood_Collection Dosing_PO Oral Gavage (this compound: 10 mg/kg, VT103: 7 mg/kg) Dosing_PO->Blood_Collection Plasma_Extraction Plasma Separation Blood_Collection->Plasma_Extraction LC_MS_MS LC/MS-MS Quantification Plasma_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Phoenix WinNonlin) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, T1/2, etc. PK_Modeling->Parameter_Calculation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.